Methyl chlorodifluoroacetate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2-chloro-2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUPLMYXZJKHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061742 | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-87-0 | |
| Record name | Methyl 2-chloro-2,2-difluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1514-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001514870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-chloro-2,2-difluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl chlorodifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl Chlorodifluoroacetate from Chlorodifluoroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorodifluoroacetate (CClF₂COOCH₃) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its preparation from chlorodifluoroacetic acid is a key transformation for which several methodologies have been developed. This guide provides an in-depth overview of the primary synthetic routes, complete with experimental protocols and comparative data to aid researchers in their synthetic endeavors.
The most common method for the synthesis of this compound from chlorodifluoroacetic acid is through direct acid-catalyzed esterification, also known as Fischer esterification. An alternative two-step method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with methanol (B129727).
Method 1: Direct Esterification (Fischer Esterification)
Fischer esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically necessary to either use a large excess of the alcohol or remove water as it is formed.[3]
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chlorodifluoroacetic acid and an excess of methanol (typically 3 to 10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC, GC, or NMR.
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data from an Analogous Esterification
The following table summarizes the optimized reaction conditions for the synthesis of a structurally similar compound, methyl chloroacetate, using a cation exchange resin as the catalyst.[4] This data can serve as a valuable starting point for the optimization of this compound synthesis.
| Parameter | Value |
| Reactants | Chloroacetic Acid, Methanol |
| Catalyst | Cation Exchange Resin |
| Alcohol/Acid Molar Ratio | 1.4:1 |
| Catalyst Loading | 3 wt % |
| Temperature | 70 °C |
| Reaction Time | 2 hours |
| Conversion of Chloroacetic Acid | 70.11% |
Method 2: Synthesis via Chlorodifluoroacetyl Chloride
An alternative, often higher-yielding, method involves a two-step process. First, chlorodifluoroacetic acid is converted to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting chlorodifluoroacetyl chloride is then reacted with methanol to produce the desired ester. This method avoids the equilibrium limitations of the Fischer esterification.[1]
Experimental Protocol
This protocol is based on a patented method for the synthesis of this compound from its acid chloride.[5]
-
Catalyst Preparation (in situ): In a three-necked flask equipped with a magnetic stirrer, temperature sensor, and a dropping funnel, charge pyridine (B92270) (0.3 mol) and add chlorodifluoroacetic acid (0.3 mol) dropwise to form pyridinium (B92312) chlorodifluoroacetate. Add methanol to keep the salt in solution.
-
Reaction: Preheat the reaction mixture to 50°C in an oil bath. Introduce chlorodifluoroacetyl chloride (CDFAC) via the dropping funnel. The reaction is exothermic.
-
Phase Separation: As the reaction proceeds, two phases will form. The lower phase consists of almost pure this compound.
-
Isolation: After the addition of CDFAC is complete, stir the mixture for a short period and then allow the phases to separate. The lower ester phase can be isolated. The product can be further purified by distillation if required.
Quantitative Data for the Acid Chloride Method
The following data is derived from a patent describing the synthesis of this compound.[5]
| Parameter | Value |
| Reactants | Chlorodifluoroacetyl Chloride, Methanol |
| Catalyst | Pyridinium chlorodifluoroacetate (formed in situ) |
| Methanol/Acid Chloride Molar Ratio | 1.06:1 to 2.5:1 |
| Purity of Isolated Ester | >95 wt.% |
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: General workflow for Fischer esterification.
Synthetic Pathways
This diagram illustrates the logical relationship between the reactants, intermediates, and the final product for the two primary synthetic routes.
Caption: Synthetic routes to this compound.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Item - Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol - American Chemical Society - Figshare [acs.figshare.com]
- 5. JPH1192423A - Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid - Google Patents [patents.google.com]
Navigating the Solubility Landscape of Methyl Chlorodifluoroacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorodifluoroacetate (MCFA), a halogenated ester, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical compounds. Its efficacy in these applications is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents, outlines a standard experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design.
While extensive searches of chemical databases and scholarly articles indicate that this compound is widely considered to be soluble or miscible in many common organic solvents, specific quantitative data remains largely unpublished. The information presented herein is based on qualitative descriptions from technical data sheets and established methodologies for solubility determination.
Qualitative Solubility Profile
The available literature consistently describes this compound as being readily soluble in a range of common organic solvents. This high solubility is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types. A summary of its qualitative solubility is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Organic Solvent | Solubility Description |
| Ethanol | Miscible[1] |
| Acetone | Miscible[1] |
| Ether (Diethyl Ether) | Miscible[1] |
| General Organic Solvents | Soluble[1] |
It is important to note that "miscible" implies that the substances will mix in all proportions to form a homogeneous solution.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4] The following is a detailed protocol adapted for a liquid solute such as this compound.
Objective: To determine the concentration of this compound in a saturated solution of a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with airtight caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes
-
Syringe filters (chemically compatible with the solvent and solute)
-
Volumetric flasks
-
Analytical balance
-
A validated analytical method for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))
Procedure:
-
Preparation of Solvent: Place a known volume of the desired organic solvent into several vials. Ensure there is sufficient headspace for vigorous mixing.
-
Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the solute is necessary to ensure that a saturated solution is formed.
-
Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). The system should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary studies to determine the minimum time required to reach a stable concentration.[2]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a minimum of 24 hours to allow for the complete separation of the excess solute from the saturated solution.[2]
-
Sample Extraction: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved layer.
-
Filtration: Immediately filter the extracted aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any microscopic, undissolved droplets of the solute.
-
Quantification: Determine the mass of the filtered saturated solution. Prepare a series of dilutions of the saturated solution with the same organic solvent. Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with standards of known concentration should be used for accurate quantification.
-
Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in molarity (mol/L). The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Spectroscopic Characterization of Methyl Chlorodifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl chlorodifluoroacetate (MCFA), a key building block in the synthesis of fluorinated compounds relevant to the pharmaceutical and agrochemical industries. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for MCFA, along with generalized experimental protocols for acquiring such data.
Introduction
This compound (CAS No: 1514-87-0), with the chemical formula C₃H₃ClF₂O₂, is a halogenated ester of significant interest in organic synthesis.[1][2] Its unique chemical structure, featuring a difluoromethyl group, a chlorine atom, and a methyl ester, imparts specific reactivity and makes it a valuable precursor for more complex fluorinated molecules.[3] Accurate and thorough spectroscopic analysis is crucial for confirming the identity and purity of this compound in research and development settings. This guide summarizes the key spectroscopic signatures of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, compiled from various spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide definitive information about the arrangement of atoms.
Table 1: ¹H NMR Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
Table 2: ¹³C NMR Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~160 | Triplet (t) | C=O |
| ~118 | Triplet (t) | -CF₂Cl |
| ~54 | Singlet (s) | -OCH₃ |
Table 3: ¹⁹F NMR Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~-65 | Singlet | -CF₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carbonyl group and carbon-halogen bonds.[1][2]
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750-1735 | Strong, Sharp | C=O (ester carbonyl) stretch[4] |
| ~1300-1000 | Strong | C-O stretch[4] |
| ~1100-1000 | Strong | C-F stretch |
| ~800-600 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[1][2]
Table 5: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 144/146 | Varies | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 113/115 | Varies | [M - OCH₃]⁺ |
| 85/87 | High | [CF₂Cl]⁺ |
| 59 | High | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.[5]
-
Data Acquisition: The prepared sample is transferred to an NMR tube and placed in the spectrometer.[6]
-
¹H NMR: A standard one-pulse experiment is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is generally performed to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: A one-pulse experiment is used. Since ¹⁹F has a high natural abundance and gyromagnetic ratio, acquisition times are generally shorter than for ¹³C NMR.[7]
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.[5]
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8][9]
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to account for atmospheric CO₂ and water vapor.[8]
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the spectrum is recorded.[8]
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.[8]
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS). For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
-
Ionization: Electron ionization (EI) is a common method for volatile compounds like this compound. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[10]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]
-
Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.[10]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and mass spectrometry offers a robust analytical approach for researchers, scientists, and drug development professionals working with this important fluorinated building block. The provided experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data.
References
- 1. This compound | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-chloro-2,2-difluoroacetate [webbook.nist.gov]
- 3. 氯代二氟乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ekwan.github.io [ekwan.github.io]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. benchchem.com [benchchem.com]
- 9. webassign.net [webassign.net]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
A Technical Guide to Methyl Chlorodifluoroacetate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chlorodifluoroacetate (CAS No. 1514-87-0) is a versatile fluorinated building block of significant interest in the pharmaceutical, agrochemical, and material science sectors. Its unique chemical structure, featuring a reactive chlorodifluoromethyl group, enables its use as a key intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, details on its chemical and physical properties, and outlines protocols for its synthesis and application, particularly in difluoromethylation reactions.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. Purity levels are typically high, often exceeding 99%.[1][2] When sourcing this reagent, it is crucial to consider supplier reputation, batch-to-batch consistency, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA).
Table 1: Prominent Suppliers of this compound
| Supplier | Purity/Grades Offered | Notes |
| Sigma-Aldrich (Merck) | 99% | Offers various quantities for research and development.[3][4] |
| Chem-Impex International | ≥ 99% (Assay) | Provides a range of pack sizes from 5g to 1kg.[2] |
| Manchester Organics | 97% | Stocks the material and offers bulk quotes.[5] |
| Santa Cruz Biotechnology | Research Grade | Product intended for proteomics research.[6][7] |
| LGC Standards | High Purity | Provides the material with detailed product information. |
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a sharp, pungent odor.[8] It is a volatile compound with limited solubility in water but is miscible with many common organic solvents.[8]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| CAS Number | 1514-87-0 | [2][9][6][8][10] |
| Molecular Formula | C₃H₃ClF₂O₂ | [2][8][10] |
| Molecular Weight | 144.50 g/mol | [2][9][10] |
| Appearance | Clear colorless liquid | [2][8] |
| Purity | ≥ 99% (typical) | [1][2][9] |
| Density | 1.37 g/mL at 25 °C | [2][9] |
| Boiling Point | 79-81 °C | [2][9] |
| Refractive Index | n20/D 1.349 | [2][9] |
| Flash Point | 19 °C (66.2 °F) - closed cup | [9][4] |
| InChI Key | AWUPLMYXZJKHEG-UHFFFAOYSA-N | [9][8] |
| Canonical SMILES | COC(=O)C(F)(F)Cl | [9][8] |
Experimental Protocols
Synthesis of this compound
The industrial synthesis of this compound often involves the reaction of chlorodifluoroacetyl chloride with methanol (B129727).[6] A laboratory-scale adaptation of this procedure can be performed utilizing standard esterification techniques.
Protocol: Fischer Esterification of Chlorodifluoroacetic Acid
This protocol is a standard laboratory procedure for esterification and is adapted for the synthesis of this compound.
Materials:
-
Chlorodifluoroacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chlorodifluoroacetic acid (1.0 eq) in an excess of anhydrous methanol (5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound (boiling point: 79-81 °C).[2][9]
Application in Difluoromethylation Reactions
This compound serves as a precursor for the generation of difluorocarbene, a reactive intermediate used for the introduction of the difluoromethyl group into various substrates. While many protocols utilize sodium chlorodifluoroacetate, the methyl ester can be used, often with in-situ saponification or under conditions that facilitate the elimination of methyl formate.
Protocol: Difluoromethylation of a Phenol (B47542) (General Procedure)
This protocol is adapted from procedures using sodium chlorodifluoroacetate for the difluoromethylation of phenols.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (or Cesium carbonate)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial or flask under an inert atmosphere, add the substituted phenol (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add this compound (1.5-2.0 eq) to the stirred mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired difluoromethylated ether.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JPH1192423A - Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling and Storage of Methyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical data for the handling and storage of Methyl chlorodifluoroacetate (CAS No. 1514-87-0). Adherence to these procedures is critical to ensure a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless liquid with an aromatic odor.[1] It is a highly flammable and corrosive compound that requires stringent safety measures during handling and storage.[1][2]
| Property | Value | Source |
| Molecular Formula | C₃H₃ClF₂O₂ | [2][3] |
| Molecular Weight | 144.51 g/mol | [2][3] |
| Appearance | Colorless liquid | [1][4] |
| Odor | Aromatic | [1] |
| Boiling Point | 79 - 81 °C / 174.2 - 177.8 °F | [1][5] |
| Flash Point | 19 °C / 66.2 °F (closed cup) | [1] |
| Density | 1.37 g/mL at 25 °C | [5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [6] |
| Vapor Pressure | No data available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its flammability and corrosivity.
| Hazard Classification | Category | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor.[3][7] |
| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage.[2][3][7] |
| Serious Eye Damage/Eye Irritation | Category 1 | corrosive | Danger | H318: Causes serious eye damage.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | exclamation mark | Warning | H335: May cause respiratory irritation.[2][8] |
Other Hazards:
-
Lachrymator: The substance can cause an increase in the flow of tears.[1]
-
Vapors may form explosive mixtures with air and can cause a flash fire.[1]
Safe Handling Procedures
Due to the hazardous nature of this compound, strict adherence to the following handling procedures is mandatory.
3.1. Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
3.2. Personal Protective Equipment (PPE): A comprehensive PPE protocol is essential to prevent exposure.
| PPE Category | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves (Nitrile rubber, Neoprene) and clothing to prevent skin exposure.[1][2] Inspect gloves before use.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A recommended filter type is an organic gases and vapors filter (Type A, Brown).[1][2] |
3.3. General Handling Practices:
-
Do not breathe mist, vapors, or spray.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][2]
-
Use only non-sparking tools and take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[1][2]
-
Handle the product in a closed system or provide appropriate exhaust ventilation.[1]
-
Wash hands thoroughly after handling.[2]
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2][6]
Emergency Procedures
5.1. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with soap and plenty of water. Immediate medical attention is required.[1][2] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][2] |
5.2. Spill and Leak Procedures:
-
Evacuate personnel from the area.
-
Ventilate the area.
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1][8]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][8]
5.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1] For small fires, "alcohol" foam, dry chemical, or carbon dioxide can be used.[10]
-
Unsuitable Extinguishing Media: Water may be ineffective.[11]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]
-
Do not allow the product to enter drains.
Stability and Reactivity
-
Reactivity: No information available.[1]
-
Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition. Incompatible products.[1][2]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][2][6]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.[1][2][6]
-
Hazardous Polymerization: No information available.[1]
Visualized Experimental and Safety Workflows
To further aid in the comprehension of safety protocols, the following diagrams illustrate key decision-making processes and workflows.
Caption: Spill Response Workflow for this compound.
Caption: Personal Protective Equipment Selection Pathway.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and safety training specific to your institution. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound 99 1514-87-0 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.dk [fishersci.dk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. nj.gov [nj.gov]
Methyl Chlorodifluoroacetate: A Comprehensive Material Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a detailed overview of the material safety information for methyl chlorodifluoroacetate (CAS No. 1514-87-0). The following sections summarize its hazards, safe handling procedures, and emergency protocols, with quantitative data presented in structured tables and key processes illustrated through diagrams for clarity and ease of use by laboratory and drug development professionals.
Chemical Identification and Physical Properties
This compound is a colorless liquid with an aromatic odor.[1] It is primarily used as a laboratory chemical.[2][3] Key identifying information and physical and chemical properties are summarized in the tables below.
| Identifier | Value |
| Chemical Name | Methyl 2-chloro-2,2-difluoroacetate[2][4] |
| Synonyms | This compound, Acetic acid, 2-chloro-2,2-difluoro-, methyl ester[4] |
| CAS Number | 1514-87-0[2][4] |
| Molecular Formula | C3H3ClF2O2[1][4] |
| Molecular Weight | 144.50 g/mol [4] |
| IUPAC Name | methyl 2-chloro-2,2-difluoroacetate[4] |
| Property | Value |
| Appearance | Colorless Liquid[1] |
| Odor | Aromatic[1] |
| Boiling Point/Range | 79 - 81 °C / 174.2 - 177.8 °F[1] |
| Flash Point | 19 °C / 66.2 °F (closed cup)[1][5] |
| pH | No information available[1] |
| Melting Point/Range | No data available[1] |
| Vapor Density | No data available[1] |
| Water Solubility | No information available[1] |
| Autoignition Temperature | No data available[1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It poses significant risks, including flammability, skin corrosion, and serious eye damage.
GHS Classification
The GHS classification for this compound is summarized in the table below.
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 2[2] |
| Skin Corrosion/Irritation | Category 1B[2] |
| Serious Eye Damage/Eye Irritation | Category 1[2] |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory system)[2] |
The GHS hazard pictograms, signal word, and hazard statements associated with this chemical are as follows:
-
Pictograms:
-
Flame (Flammable)
-
Corrosion (Skin and eye damage)
-
Exclamation Mark (Respiratory irritation)
-
-
Hazard Statements:
The logical flow of the GHS classification based on the inherent properties of this compound is illustrated in the diagram below.
References
- 1. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]
- 3. oecd.org [oecd.org]
- 4. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. store.astm.org [store.astm.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl chlorodifluoroacetate (C₃H₃ClF₂O₂) is a halogenated ester with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its thermal stability is paramount for ensuring safe handling, storage, and use in chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, including its anticipated decomposition products and pathways. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of its thermal stability using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Predicted Thermal Stability and Decomposition Profile
While specific experimental data for this compound is unavailable, its thermal decomposition characteristics can be inferred from the known behavior of structurally related compounds, namely methyl chloroacetate (B1199739) and various fluorinated carboxylic acids and their esters.
Predicted Onset of Decomposition:
The thermal decomposition of methyl chloroacetate has been observed to begin at approximately 600°C. Conversely, trifluoroacetic acid decomposes in the range of 300–390°C. The presence of both chlorine and fluorine atoms on the α-carbon of this compound suggests a complex interplay of bond energies. The C-Cl bond is generally weaker than the C-F bond, suggesting that initial cleavage of the C-Cl bond is a plausible initiation step. However, the strong electron-withdrawing nature of the fluorine atoms will influence the stability of the entire molecule. Therefore, it is reasonable to predict that the thermal decomposition of this compound will initiate at a temperature intermediate to its non-fluorinated and perfluorinated analogs, likely in the range of 350-550°C .
Anticipated Decomposition Products:
Based on the decomposition products of related compounds, the thermal degradation of this compound is expected to yield a mixture of smaller, volatile molecules. Safety data sheets for this compound list carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas (HCl) as hazardous decomposition products.[1][2] The pyrolysis of methyl chloroacetate is known to produce CO, chloromethane, methane, and HCl.[3] The thermal decomposition of trifluoroacetic acid yields carbon dioxide and difluoromethyl trifluoroacetate.[4]
Combining these observations, a plausible list of decomposition products for this compound is presented in Table 1.
Table 1: Predicted Thermal Decomposition Products of this compound
| Product Name | Chemical Formula | Anticipated Formation Pathway |
| Carbon Monoxide | CO | Decarbonylation of the ester moiety. |
| Carbon Dioxide | CO₂ | Decarboxylation of the ester. |
| Hydrogen Fluoride | HF | Elimination from the chlorodifluoromethyl group. |
| Hydrogen Chloride | HCl | Elimination from the chlorodifluoromethyl group. |
| Chlorodifluoromethane | CHClF₂ | Radical recombination. |
| Difluorocarbene | :CF₂ | α-elimination from the chlorodifluoromethyl group. |
| Methyl Radical | •CH₃ | Homolytic cleavage of the ester bond. |
| Chlorodifluoroacetyl chloride | CClF₂COCl | Rearrangement and radical reactions. |
| Phosgene | COCl₂ | Secondary reactions involving chlorine radicals. |
| Carbonyl Fluoride | COF₂ | Secondary reactions involving fluorine radicals. |
Proposed Decomposition Pathways
The thermal decomposition of this compound is likely to proceed through a complex series of radical and elimination reactions. A proposed primary decomposition pathway is illustrated in the diagram below. This pathway considers the relative strengths of the C-Cl, C-C, and C-O bonds and is informed by the decomposition mechanisms of similar halogenated esters.
Caption: Proposed primary thermal decomposition pathways for this compound.
Experimental Protocols
To experimentally determine the thermal stability and decomposition products of this compound, a multi-technique approach is recommended. The following protocols are designed for this purpose.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Due to its volatility, use a hermetically sealed aluminum pan with a pinhole lid to allow for the controlled release of decomposition products.[5] A sample size of 5-10 mg is recommended.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 700°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset decomposition temperature is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature range of decomposition, the enthalpy of decomposition (ΔHd), and to identify any phase transitions prior to decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Use a high-pressure stainless steel crucible to contain the sample and any gaseous products, preventing evaporation before decomposition.[6] A small sample size of 2-5 mg is recommended for safety.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature above the decomposition range determined by TGA (e.g., 600°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
The onset of an exothermic or endothermic peak after the boiling point indicates decomposition.
-
Integrate the area under the decomposition peak to determine the enthalpy of decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A few microliters of this compound are loaded into a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: A series of pyrolysis temperatures should be investigated, starting from the onset temperature determined by TGA and increasing in increments (e.g., 400°C, 500°C, 600°C).
-
GC Separation: Use a capillary column suitable for separating small, volatile, and halogenated compounds (e.g., a DB-624 or similar). The oven temperature program should be optimized to achieve good separation of the decomposition products.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 10-300.
-
-
Data Analysis:
-
Identify the individual peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
The evolution of different products as a function of pyrolysis temperature can provide insights into the decomposition mechanism.
-
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive study of the thermal stability and decomposition of this compound.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is critical for its safe application in research and industry. While direct experimental data is currently lacking, a combination of predictive analysis based on analogous compounds and a systematic experimental approach utilizing TGA, DSC, and Py-GC-MS can provide the necessary insights. The protocols and predictive information outlined in this guide serve as a robust framework for researchers to conduct a comprehensive evaluation of the thermal hazards associated with this compound. The proposed decomposition pathways and product profiles should be experimentally verified to ensure the highest level of safety and process understanding.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. inis.iaea.org [inis.iaea.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. tainstruments.com [tainstruments.com]
- 6. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
Methodological & Application
Application Notes and Protocols: Methyl Chlorodifluoroacetate and its Salts as Difluoromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the difluoromethyl (CHF₂) group into organic molecules is a critical strategy in medicinal chemistry and drug development. This moiety can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, by acting as a bioisostere for hydroxyl, thiol, or amine groups.[1] While various reagents exist for this transformation, halo-difluoroacetate salts, particularly sodium chlorodifluoroacetate (SCDA), have emerged as highly attractive difluoromethylating agents.[2] They are stable, crystalline solids available in bulk, offering a safer and more scalable alternative to hazardous gaseous reagents like chlorodifluoromethane.[2][3]
This document details the use of chlorodifluoroacetate salts as precursors for difluorocarbene (:CF₂), which serves as the key reactive intermediate for the difluoromethylation of a wide range of nucleophiles. While the user specified methyl chlorodifluoroacetate, it is primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals.[4][5] The vast majority of laboratory and industrial-scale difluoromethylation protocols utilize the corresponding salt, sodium chlorodifluoroacetate (SCDA), due to its ability to readily undergo thermal decarboxylation.[2][3]
Mechanism of Action: Decarboxylative Difluorocarbene Generation
The core mechanism involves the thermal decarboxylation of the chlorodifluoroacetate anion to generate the highly electrophilic difluorocarbene (:CF₂).[2] This intermediate is then trapped in situ by a suitable nucleophile (Nu⁻), which is typically generated under basic conditions. Subsequent protonation yields the desired difluoromethylated product. This process avoids the need for transition-metal catalysts in many applications.[3]
Caption: General mechanism of difluoromethylation via decarboxylation.
Application I: O-Difluoromethylation of Phenols
The synthesis of aryl difluoromethyl ethers is a common application, with the resulting OCHF₂ group being a key motif in pharmaceuticals like Roflumilast, a treatment for COPD.[2] The protocol is robust and often proceeds in high yields without the need for chromatography.[2]
Quantitative Data for O-Difluoromethylation
| Substrate (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 | [2][6] |
| 4-Butylphenol | K₂CO₃ | DMF | 100 | 16 | 89 | [7] |
| 2-Hydroxychalcone | K₂CO₃ | DMF | 100 | 12 | 80 | [7] |
| 4-Hydroxy-3-iodobenzoate | K₂CO₃ | DMF | 100 | 12 | 75 | [7] |
Detailed Protocol: Synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one[2][6]
This procedure is adapted from a verified Organic Syntheses protocol.[2][6]
Caption: Experimental workflow for phenol O-difluoromethylation.
Methodology:
-
Setup: A 100 mL round-bottomed flask is charged with the phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one, 1.0 equiv) and cesium carbonate (1.5 equiv). The flask is sealed, evacuated, and backfilled with nitrogen three times.[6]
-
Solvent Addition: Dry DMF and deionized water are added via syringe, and the solution is degassed with a nitrogen sparge for 1 hour.[6]
-
Reagent Addition: Sodium chlorodifluoroacetate (SCDA, 2.8 equiv) is added in one portion under a positive stream of nitrogen. The flask is fitted with a reflux condenser.[6]
-
Reaction: The apparatus is lowered into a preheated oil bath at 120 °C and stirred for 2 hours. The reaction progress is monitored by TLC.[6]
-
Work-up: After cooling to room temperature, the mixture is diluted with deionized water and transferred to a separatory funnel. The aqueous layer is extracted three times with methyl tert-butyl ether (MTBE).[6]
-
Purification: The combined organic layers are washed sequentially with saturated sodium chloride and a 10% aqueous lithium chloride solution. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product, which is often pure enough for subsequent use.[6]
Application II: S-, N-, and Se-Difluoromethylation of Heteroatoms
The protocol using SCDA is also highly effective for the difluoromethylation of other heteroatoms, such as sulfur, nitrogen, and selenium, which is crucial for modifying heterocycles commonly found in bioactive compounds.[3]
Substrate Scope and Versatility
Caption: Substrate scope of SCDA for heteroatom difluoromethylation.
Quantitative Data for S- and N-Difluoromethylation[3]
The reaction is generally carried out at 95 °C in DMF with K₂CO₃ as the base. Yields are typically high for a wide range of aromatic and heteroaromatic thiols, and the reaction is tolerant of various functional groups, including carboxylic acids.[3]
| Substrate | Product Type | Yield (%) |
| 4-Methoxythiophenol | S-Difluoromethylation | 92 |
| 4-Chlorothiophenol | S-Difluoromethylation | 86 |
| 2-Mercaptobenzoic acid | S-Difluoromethylation | 64 |
| 2-Mercaptopyridine | S-Difluoromethylation | 81 |
| Theophylline | N-Difluoromethylation | 80 |
| Phenylselenol | Se-Difluoromethylation | 72 |
Detailed Protocol: S-Difluoromethylation of Aromatic Thiols[3]
Methodology:
-
Setup: An oven-dried reaction vial is charged with the thiol (1.0 equiv), potassium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0 equiv). The vial is sealed, evacuated, and backfilled with an inert gas (e.g., Argon).
-
Solvent Addition: Anhydrous DMF is added via syringe.
-
Reaction: The vial is tightly sealed and the mixture is stirred in a preheated oil bath at 95 °C for 8 hours.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
Safety and Handling
-
This compound: This reagent is a colorless liquid and should be handled in a well-ventilated fume hood. It is considered hazardous and may cause irritation upon contact with skin or eyes or if inhaled.[4]
-
Sodium Chlorodifluoroacetate: This is a stable solid but should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Reaction Conditions: The difluoromethylation reactions are typically run at elevated temperatures (95-120 °C) and generate CO₂ gas, which can cause pressure buildup. The reaction should be conducted under a positive pressure of an inert gas with proper venting, such as a gas outlet connected to an oil bubbler.[2][6] A thorough hazard analysis should be performed before scaling up any reaction.[2]
References
Application Notes and Protocols for the Synthesis of Fluorinated Amino Acids with Methyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into amino acids offers a powerful strategy in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the biological activity, metabolic stability, and lipophilicity of peptides and protein-based therapeutics. This document provides detailed application notes and protocols for the synthesis of α-difluoromethyl amino acids utilizing methyl chlorodifluoroacetate as a key reagent. While not a direct single-step process, this method relies on the in-situ generation of difluorocarbene, a versatile intermediate for the introduction of the difluoromethyl group.
The synthetic strategy involves a multi-step sequence:
-
Formation of an Amino Acid Precursor: An amino acid ester is converted into a Schiff base (imine) to protect the amine functionality and activate the α-carbon.
-
Generation of Difluorocarbene: this compound serves as a precursor to generate highly reactive difluorocarbene.
-
Difluorocyclopropanation: The difluorocarbene reacts with the imine to form a gem-difluoroaziridine intermediate.
-
Ring-Opening of the Aziridine: The gem-difluoroaziridine is subsequently opened to yield the target α-difluoromethyl amino acid.
Reaction Schemas and Pathways
The overall synthetic pathway can be visualized as follows:
Caption: General workflow for the synthesis of α-difluoromethyl amino acids.
Experimental Protocols
Protocol 1: Synthesis of Benzophenone (B1666685) Imine of Ethyl Glycinate (B8599266)
This protocol describes the formation of the Schiff base from ethyl glycinate and benzophenone, a common precursor for amino acid synthesis.
Materials:
-
Ethyl glycinate hydrochloride
-
Benzophenone
-
Toluene
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add ethyl glycinate hydrochloride and toluene.
-
Add an equimolar amount of a suitable base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride salt.
-
Add a slight excess (1.1 equivalents) of benzophenone to the mixture.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the trap (typically 4-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzophenone imine of ethyl glycinate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of α-Difluoromethyl Glycine via Difluorocyclopropanation and Ring-Opening
This protocol outlines the core steps of generating difluorocarbene from this compound, its reaction with the imine precursor, and the subsequent conversion to the target amino acid.
Materials:
-
Benzophenone imine of ethyl glycinate (from Protocol 1)
-
This compound (ClCF₂CO₂Me)
-
Anhydrous, aprotic solvent (e.g., toluene, THF, or diglyme)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)) (optional, for base-induced carbene generation)
-
Inert atmosphere (Nitrogen or Argon)
-
Hard nucleophile for ring-opening (e.g., organolithium or Grignard reagents)
-
Aqueous acid (e.g., HCl) for hydrolysis
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
Step A: Difluorocyclopropanation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the benzophenone imine of ethyl glycinate in the chosen anhydrous solvent.
-
Thermal Method: Heat the solution to a high temperature (typically >120 °C, solvent-dependent) and slowly add this compound dropwise. The heat will induce the decomposition of the ester to form difluorocarbene.
-
Base-Induced Method: Cool the solution to a low temperature (-78 °C to 0 °C) and add the strong base. Then, slowly add the this compound. The base will deprotonate the ester, leading to the formation of difluorocarbene.
-
Allow the reaction to stir for several hours, monitoring by TLC for the consumption of the starting imine.
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium (B1175870) chloride for the base-induced method).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product, the gem-difluoroaziridine, should be purified by column chromatography.
Step B: Aziridine Ring-Opening and Hydrolysis
-
Dissolve the purified gem-difluoroaziridine in an anhydrous aprotic solvent under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of a "hard" nucleophile (e.g., methyllithium (B1224462) or methylmagnesium bromide). According to literature on similar aziridine-2-carboxylates, hard nucleophiles tend to attack the C-3 position, which is necessary for the formation of the α-amino acid backbone.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product, wash, dry, and concentrate the organic phase.
-
The resulting product is the N-protected, C-terminally esterified α-difluoromethyl-β-substituted amino acid.
-
For the final deprotection, treat the product with aqueous acid (e.g., 6M HCl) and heat to reflux to hydrolyze the imine and the ester, yielding the free α-difluoromethyl amino acid.
-
The final product can be purified by ion-exchange chromatography or recrystallization.
Data Presentation
While specific quantitative data for the direct synthesis of fluorinated amino acids using this compound is not extensively reported, the following table provides representative yields for analogous transformations involving difluoromethylation of imines and subsequent manipulations. These values can serve as a benchmark for the proposed synthetic route.
| Step | Substrate | Reagent/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Difluoromethylation | N-(tert-butylsulfinyl)aldimines | Difluoromethyl phenyl sulfone, LHMDS, THF, -78 °C | α-Difluoromethyl amines | >99 | >99:1 | [2] |
| Difluoromethylation | Various Imines | (S)-Difluoromethyl phenyl sulfoximine, MeLi, THF | Chiral α-Difluoromethyl amines | 64-99 | 95:5 - 99:1 | [2] |
| Cα-Difluoromethylation | Protected α-amino acids | Fluoroform (CHF₃), Continuous Flow | α-Difluoromethyl amino acids | >70 (over two steps) | N/A | [3] |
Mandatory Visualizations
Caption: Proposed reaction mechanism for the synthesis of α-difluoromethyl amino acids.
Conclusion
The synthesis of α-difluoromethyl amino acids using this compound as a difluorocarbene precursor presents a viable, albeit multi-step, approach. The key steps involve the formation of a gem-difluoroaziridine intermediate followed by a regioselective ring-opening. The provided protocols are based on established chemical principles and related literature precedents. Researchers should note that optimization of reaction conditions, particularly for the difluorocyclopropanation and ring-opening steps, may be necessary for specific amino acid targets. Careful control of stoichiometry, temperature, and choice of reagents will be crucial for achieving good yields and selectivity. This methodology expands the toolbox for medicinal chemists and drug development professionals, enabling the creation of novel fluorinated amino acid building blocks for advanced therapeutic design.
References
Application Notes and Protocols: Methyl Chlorodifluoroacetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorodifluoroacetate (MCFA) is a versatile and efficient reagent for the introduction of the difluoromethyl (-CF2H) and difluoromethylene (=CF2) moieties into organic molecules.[1][2] In the synthesis of modern agrochemicals, the incorporation of fluorine atoms or fluorine-containing groups often leads to enhanced efficacy, metabolic stability, and bioavailability.[3] The difluoromethyl group, in particular, is a key structural motif in a number of successful fungicides and herbicides.[4][5]
MCFA serves as a convenient precursor to difluorocarbene (:CF2), a highly reactive intermediate, through thermal or base-induced decomposition. This in-situ generation of difluorocarbene allows for a range of synthetic transformations, including the difluoromethylation of heteroatomic nucleophiles such as phenols, thiols, and nitrogen-containing heterocycles, which are common structural components of agrochemicals.[6]
These application notes provide an overview of the use of this compound in the synthesis of key agrochemical intermediates, focusing on the difluoromethylation of phenols and pyrazoles. Detailed experimental protocols and quantitative data are presented to facilitate the application of this methodology in a research and development setting.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a source of difluorocarbene for the formation of C-CF2H bonds. This is particularly relevant for the synthesis of:
-
Aryl difluoromethyl ethers: The -OCF2H group is a common feature in various pesticides.
-
N-difluoromethylated heterocycles: The difluoromethyl group on a heterocyclic ring is a key component of many modern fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs).[5]
Data Presentation
The following tables summarize quantitative data for typical difluoromethylation reactions using chlorodifluoroacetate reagents. These reactions proceed via the in-situ generation of difluorocarbene, a process for which this compound is a suitable precursor.
Table 1: Difluoromethylation of Substituted Phenols
| Entry | Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 4 | 93 |
| 2 | 4-Chlorophenol | 1-Chloro-4-(difluoromethoxy)benzene | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 4 | 85 |
| 3 | 2-Hydroxychalcone | 2'-(Difluoromethoxy)chalcone | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 100 | 6 | 75 |
| 4 | 4-Hydroxy-3-iodobenzoate | Methyl 4-(difluoromethoxy)-3-iodobenzoate | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 110 | 2 | 99 |
Data adapted from analogous reactions using sodium chlorodifluoroacetate, which generates the same reactive intermediate as this compound.
Table 2: N-Difluoromethylation of Pyrazole (B372694) Derivatives
| Entry | Substrate | Product | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyrazole | 1-(Difluoromethyl)-1H-pyrazole | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 12 | 78 |
| 2 | 3,5-Dimethylpyrazole | 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 12 | 85 |
| 3 | Indazole | 1-(Difluoromethyl)-1H-indazole & 2-(Difluoromethyl)-2H-indazole | Sodium Chlorodifluoroacetate | K₂CO₃ | DMF | 95 | 12 | 80 (mixture) |
Data adapted from analogous reactions using sodium chlorodifluoroacetate.[6] The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a crucial component of many modern fungicides.[4]
Experimental Protocols
The following are representative protocols for the difluoromethylation of phenols and pyrazoles using a chlorodifluoroacetate source. These can be adapted for use with this compound.
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers
This protocol describes the difluoromethylation of a substituted phenol (B47542) using a chlorodifluoroacetate salt as the difluorocarbene precursor.
Materials:
-
Substituted phenol (1.0 equiv)
-
Methyl or Sodium Chlorodifluoroacetate (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 equiv), potassium carbonate (3.0 equiv), and methyl or sodium chlorodifluoroacetate (2.0 equiv).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 95-120 °C with vigorous stirring.[7] The optimal temperature may vary depending on the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl difluoromethyl ether.
Protocol 2: Synthesis of N-Difluoromethylated Pyrazoles
This protocol outlines the N-difluoromethylation of a pyrazole derivative, a key step in the synthesis of precursors for many modern fungicides.
Materials:
-
Pyrazole derivative (1.0 equiv)
-
Methyl or Sodium Chlorodifluoroacetate (2.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine the pyrazole derivative (1.0 equiv), potassium carbonate (2.0 equiv), and methyl or sodium chlorodifluoroacetate (2.0 equiv).
-
Add anhydrous DMF to the flask.
-
Heat the mixture to 95 °C and stir for 12 hours.[6]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by silica gel column chromatography to yield the N-difluoromethylated pyrazole.
Visualizations
Diagram 1: General Reaction Scheme for Difluoromethylation
Caption: General pathway for difluoromethylation using this compound.
Diagram 2: Experimental Workflow for Aryl Difluoromethyl Ether Synthesis
Caption: Step-by-step workflow for the synthesis and purification of aryl difluoromethyl ethers.
References
- 1. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. thieme.de [thieme.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application of Methyl Chlorodifluoroacetate in Pharmaceutical Synthesis: A Detailed Guide
Introduction
Methyl chlorodifluoroacetate is a versatile and cost-effective reagent increasingly utilized in pharmaceutical synthesis. Its primary application lies in its role as a precursor to difluorocarbene (:CF2), a key intermediate for the introduction of the difluoromethyl (–CF2H) group into organic molecules. The incorporation of the difluoromethyl moiety is a valuable strategy in drug design, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in pharmaceutical synthesis.
This compound is often used in its saponified form, sodium chlorodifluoroacetate (SCDA), which is a stable, crystalline solid.[1] SCDA is a safer and more convenient alternative to gaseous difluoromethylating agents like chlorodifluoromethane (B1668795) (Freon 22), which is an ozone-depleting substance.[2][3] The thermal decarboxylation of SCDA generates difluorocarbene, which can then be trapped by a variety of nucleophiles.[1][2]
Mechanism of Action: Decarboxylative Difluorocarbene Generation
The utility of sodium chlorodifluoroacetate in difluoromethylation reactions stems from its ability to undergo thermal decarboxylation to generate highly electrophilic difluorocarbene. This intermediate is then trapped by a nucleophile (e.g., a phenoxide or thiophenolate) to form a difluoromethylated product after protonation.[2][4]
Experimental Protocols
The following protocols are detailed examples of how sodium chlorodifluoroacetate can be used for the difluoromethylation of phenols and thiols, common functional groups in pharmaceutical intermediates.
Protocol 1: Synthesis of Aryl Difluoromethyl Ethers
This protocol is adapted from a procedure published in Organic Syntheses for the difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one.[2][4]
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (B8310253) (SCDA)
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stir bar, Schlenk line)
-
Oil bath
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[2]
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.
-
Add dry DMF (27 mL) and deionized water (3.2 mL) to the flask via syringe.[4]
-
Degas the solution with a stream of nitrogen for 1 hour while stirring.
-
Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a positive flow of nitrogen.[2]
-
Equip the flask with a reflux condenser and flush the system with nitrogen for 5 minutes.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir for 2 hours. Vigorous bubbling should be observed.[2]
-
Monitor the reaction progress by TLC.
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Proceed with aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of Aryl and Heteroaryl Difluoromethyl Thioethers
This protocol is based on a method for the difluoromethylation of thiols, which can be extended to other heteroatoms like nitrogen and selenium.[1]
Materials:
-
Aromatic or heteroaromatic thiol
-
Potassium carbonate (K₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (SCDA)
-
Dry N,N-Dimethylformamide (DMF)
-
Argon gas
-
Screw-capped reaction vial
-
Magnetic stir bar
Procedure:
-
In an oven-dried 25 mL screw-capped reaction vial containing a stir bar, add the thiol (1.00 mmol, 1.00 equiv), potassium carbonate (207 mg, 1.50 mmol, 1.5 equiv), and sodium chlorodifluoroacetate (305 mg, 2.00 mmol, 2.0 equiv).[1]
-
Evacuate the vial and backfill with argon three times.
-
Add dry DMF (3 mL) via syringe under an argon atmosphere.
-
Tightly seal the vial and place it in a preheated oil bath at 95 °C.
-
Stir the reaction mixture for the required time (typically 8-12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired difluoromethyl thioether.
Quantitative Data
The following tables summarize the reaction conditions and yields for the difluoromethylation of various phenols and thiols using sodium chlorodifluoroacetate.
Table 1: Difluoromethylation of Substituted Phenols
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Hydroxyacetophenone | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 |
| 2 | 4-tert-Butylphenol | K₂CO₃ | DMF | 100 | 12 | 85 |
| 3 | 4-Methoxyphenol | K₂CO₃ | DMF | 100 | 12 | 78 |
| 4 | 4-Chlorophenol | Cs₂CO₃ | DMF | 110 | 8 | 91 |
| 5 | 2-Naphthol | K₂CO₃ | DMF | 100 | 12 | 82 |
Table 2: Difluoromethylation of Substituted Thiols and Heteroatoms [1]
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 91 |
| 2 | 4-Chlorothiophenol | K₂CO₃ | DMF | 95 | 8 | 88 |
| 3 | 2-Naphthalenethiol | K₂CO₃ | DMF | 95 | 12 | 85 |
| 4 | 2-Mercaptopyridine | K₂CO₃ | DMF | 95 | 12 | 75 |
| 5 | Phenylselenol | K₂CO₃ | DMF | 95 | 8 | 65 |
| 6 | Theophylline | K₂CO₃ | DMF | 95 | 12 | 82 |
Applications in Pharmaceutical Synthesis
The difluoromethylation methodology using this compound derivatives has been successfully applied in the synthesis of several biologically active molecules. A notable example is in the large-scale synthesis of a key intermediate for Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD).[2] The use of sodium chlorodifluoroacetate in this process proved to be more robust, safer, and higher-yielding compared to methods employing chlorodifluoromethane.[2]
Conclusion
This compound, primarily through its sodium salt, serves as an excellent reagent for the introduction of the difluoromethyl group in pharmaceutical synthesis. The protocols outlined provide a reliable and scalable method for the difluoromethylation of phenols, thiols, and other heteroatoms. The advantages of using this reagent, including its stability, low cost, and safety profile, make it an attractive choice for both academic research and industrial drug development.
References
Application Notes and Protocols: Reaction Mechanism of Methyl Chlorodifluoroacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl chlorodifluoroacetate (MCDFA) is a versatile and valuable reagent in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of the dichlorodifluoromethyl group, which can be strategically incorporated into molecules to modulate their biological properties, such as metabolic stability and lipophilicity. This document provides a detailed overview of the reaction mechanisms of this compound with various nucleophiles, offering insights into its dual reactivity. It can function either as an electrophilic source for chlorodifluoroacetylation via a nucleophilic acyl substitution pathway or as a precursor to the highly reactive difluorocarbene intermediate. Detailed protocols, data summaries, and mechanistic diagrams are provided to guide researchers in the effective application of this reagent.
Principal Reaction Mechanisms
The reactivity of this compound towards nucleophiles is primarily governed by two distinct mechanistic pathways, which can be selected based on reaction conditions.
Pathway A: Nucleophilic Acyl Substitution (Addition-Elimination)
In the presence of strong nucleophiles, this compound can undergo a standard nucleophilic acyl substitution reaction. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) leaving group yields the corresponding chlorodifluoroacetylated product. This pathway is favored under conditions typical for ester-to-amide or ester-to-ester transformations.
Caption: Nucleophilic Acyl Substitution Pathway.
Pathway B: Difluorocarbene Generation and Trapping
Under thermal conditions, this compound, analogous to its salt counterpart sodium chlorodifluoroacetate (SCDA), can serve as a precursor to difluorocarbene (:CF₂). This pathway involves the elimination of the elements of methyl chloroformate, though the exact mechanism of decomposition may be complex. The highly electrophilic difluorocarbene is then rapidly trapped by a nucleophile present in the reaction mixture. Subsequent protonation (typically from the solvent or during workup) yields the difluoromethylated product. This method is particularly effective for the difluoromethylation of heteroatoms like sulfur, nitrogen, and oxygen.[3][4]
Caption: Difluorocarbene Generation and Trapping Workflow.
Application Notes and Experimental Protocols
Application Note 1: Chlorodifluoroacetylation of Nucleophiles
This protocol is applicable for the synthesis of chlorodifluoroacetyl amides, esters, and other derivatives from strong nucleophiles like primary/secondary amines and alcohols. The resulting chlorodifluoroacetyl group can be a key building block in drug discovery.
General Experimental Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile (1.0 equiv.) in a suitable aprotic solvent (e.g., THF, DCM, or DMF).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA, 1.2 equiv.) if the nucleophile is an amine salt or requires activation.
-
Addition of MCDFA: Slowly add this compound (1.1 equiv.) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chlorodifluoroacetylated compound.
Application Note 2: Heteroatom Difluoromethylation via Difluorocarbene
This protocol is designed for the difluoromethylation of thiols, phenols, and nitrogen heterocycles. The difluoromethyl ether and thioether motifs are of significant interest in medicinal chemistry.[4] The following protocol is adapted from established procedures for the more commonly used sodium chlorodifluoroacetate (SCDA) and is expected to be applicable to MCDFA under similar thermal conditions.[3]
General Experimental Protocol:
-
Reagent Preparation: To an oven-dried screw-capped vial containing a magnetic stir bar, add the nucleophile (e.g., a substituted thiophenol, 1.0 equiv.), a base (e.g., K₂CO₃, 1.5 equiv.), and this compound (2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: Seal the vial tightly and place it in a preheated oil bath at 90-120 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously for 6-12 hours. The generation of CO₂ from the decomposition of the related SCDA suggests that pressure may build up; ensure the reaction vessel can withstand it. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the difluoromethylated product.
Data Presentation
The choice of reaction pathway and the resulting product is highly dependent on the nucleophile and reaction conditions.
Table 1: Summary of Potential Reactions and Products
| Nucleophile Class | Reagent | Predominant Pathway | Expected Product | Application |
| Primary/Secondary Amines | MCDFA | Nucleophilic Acyl Substitution | R₂N-C(O)CF₂Cl | Synthesis of fluorinated amides |
| Alcohols / Phenols | MCDFA | Nucleophilic Acyl Substitution | RO-C(O)CF₂Cl | Synthesis of fluorinated esters |
| Thiols / Phenols / N-Heterocycles | MCDFA (with heat) | Difluorocarbene Generation | Nu-CF₂H | Installation of difluoromethyl/-ether groups[3][4] |
| Aryl Halides | MCDFA / CuI / KF | Trifluoromethylation | Ar-CF₃ | Synthesis of trifluoromethylarenes[5] |
Table 2: Representative Reaction Conditions for Difluoromethylation (Adapted from SCDA protocols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 93 | [3] |
| 4-Chlorothiophenol | K₂CO₃ | DMF | 95 | 8 | 85 | [3] |
| 2-Mercaptopyridine | K₂CO₃ | DMF | 95 | 8 | 88 | [3] |
| Phenylselenol | K₂CO₃ | DMF | 95 | 8 | 65 | [3] |
| Theophylline | K₂CO₃ | DMF | 95 | 8 | 82 (total) | [3] |
Note: Yields are reported for reactions using Sodium Chlorodifluoroacetate (SCDA) and serve as a reference for optimizing reactions with this compound (MCDFA).
Conclusion
This compound is a powerful synthetic tool with dual reactivity that can be harnessed by careful selection of reaction conditions. It provides access to valuable chlorodifluoroacetylated compounds through nucleophilic acyl substitution and serves as an efficient precursor for difluorocarbene, enabling the introduction of the medicinally important difluoromethyl group onto heteroatoms. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to leverage the synthetic potential of this versatile fluorinated building block.
References
Application Notes and Protocols: A Step-by-Step Guide for Difluorocarbene Generation from Haloacetates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the generation of difluorocarbene from haloacetate precursors, a critical intermediate in the synthesis of fluorinated organic molecules. The methods described are essential for researchers in medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly modulate the biological and physical properties of compounds.
Introduction: The Significance of Difluorocarbene
Difluorocarbene (:CF₂) is a highly reactive intermediate widely utilized in organic synthesis for the introduction of the difluoromethylene (-CF₂-) group. This moiety is a key structural motif in numerous pharmaceuticals, agrochemicals, and advanced materials. The difluoromethyl group, in particular, is recognized as a bioisostere of hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor, which can lead to enhanced metabolic stability and binding affinity of drug candidates.[1]
Haloacetates, such as sodium chlorodifluoroacetate and ethyl bromodifluoroacetate, have emerged as convenient, and often safer, precursors for difluorocarbene compared to traditional methods that may require harsh conditions or employ toxic, ozone-depleting reagents.[2][3] The generation of difluorocarbene from these salts typically proceeds via thermal decarboxylation, offering an operationally simple route to this versatile reagent.[2][4]
Reaction Mechanism: Generation of Difluorocarbene from Haloacetates
The generation of difluorocarbene from sodium halodifluoroacetates is typically achieved through thermal decarboxylation. The process involves the elimination of carbon dioxide and a halide ion to yield the singlet difluorocarbene. This electrophilic species can then be trapped by a variety of nucleophiles or undergo cycloaddition reactions.
Caption: Generation of difluorocarbene from a haloacetate and subsequent nucleophilic trapping.
Experimental Protocols
Protocol 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol details the synthesis of aryl difluoromethyl ethers from phenols using sodium chlorodifluoroacetate as the difluorocarbene precursor. The procedure is adapted from a robust method that offers a straightforward, chromatography-free workup.[2]
Materials:
-
Substituted phenol (B47542)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (B78521) (KOH)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup
Procedure:
-
Reaction Setup: To a pressure tube or a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 mmol, 1.0 equiv.), sodium chlorodifluoroacetate (2.0 - 3.0 equiv.), and potassium carbonate (1.5 - 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMF or DMSO (0.2 - 0.5 M) to the flask.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 95-100 °C with vigorous stirring.[4] For less reactive substrates, higher temperatures (up to 160 °C in a high-boiling solvent like diglyme) may be necessary.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a brine solution. An emulsion may form, which can sometimes be broken by the addition of a saturated LiCl solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. However, for many aryl difluoromethyl ethers, this protocol can yield products of high purity without chromatographic separation.[2]
Safety Note: The reaction proceeds with the evolution of CO₂ gas. Ensure the reaction vessel is not sealed airtight and is properly vented to prevent pressure buildup.[2] Performing the reaction in a well-ventilated fume hood is mandatory.
Quantitative Data Summary
The efficiency of difluorocarbene generation and subsequent reactions is dependent on the haloacetate precursor, the substrate, and the reaction conditions. The following table summarizes representative yields for various transformations.
| Haloacetate Precursor | Substrate | Reaction Type | Conditions | Yield (%) | Reference |
| Sodium Chlorodifluoroacetate | 4-Biphenylthiol | S-Difluoromethylation | K₂CO₃, DMF, 95 °C, 8h | 95 | [4] |
| Sodium Chlorodifluoroacetate | 4-Methoxyphenol | O-Difluoromethylation | K₂CO₃, DMF, 95 °C, 8h | 85 | [4] |
| Sodium Chlorodifluoroacetate | Indole | N-Difluoromethylation | K₂CO₃, DMF, 95 °C, 8h | 78 | [4] |
| Sodium Chlorodifluoroacetate | 1,1-Diphenylethene | Difluorocyclopropanation | Diglyme, 190 °C | 75 | [6] |
| Sodium Bromodifluoroacetate | 1,1-Diphenylethene | Difluorocyclopropanation | Diglyme, 150 °C | 99 | [7] |
| Ethyl Bromodifluoroacetate | N-Tosyl-4-methylaniline | N-Difluoromethylation | LiOH, DMF, rt, 16h | 92 | [8] |
| Ethyl Bromodifluoroacetate | 4-Methoxyphenol | O-Difluoromethylation | K₂CO₃, DMF, rt | Good | [9] |
Logical Workflow for Protocol Selection
The choice of haloacetate precursor and reaction conditions depends on the desired transformation and the nature of the substrate.
Caption: Decision workflow for selecting the appropriate haloacetate and conditions.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl Chlorodifluoroacetate in Specialty Polymer Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chlorodifluoroacetate serves as a valuable reagent in the synthesis of specialty fluoropolymers, primarily by acting as a precursor to difluorocarbene (:CF₂). This highly reactive intermediate enables the introduction of difluoromethylene (-CF₂-) or difluoromethoxy (-OCF₂H) moieties into monomeric structures. These fluorinated monomers are then polymerized to produce advanced polymers with unique and desirable properties, such as enhanced thermal stability, chemical resistance, and specific dielectric characteristics.[1][2] This document provides detailed protocols for the synthesis of a difluoromethylated bisphenol monomer and its subsequent polymerization into a fluorinated poly(aryl ether), a class of high-performance thermoplastics.
I. Synthesis of Difluoromethylated Monomers: Aryl Difluoromethyl Ethers
The primary application of this compound in specialty polymer synthesis is in the creation of fluorinated monomers. One common approach is the difluoromethylation of phenolic compounds to produce aryl difluoromethyl ethers. These ethers, particularly difunctional bisphenols, serve as key building blocks for specialty polymers like fluorinated poly(aryl ether)s. The reaction proceeds through the generation of difluorocarbene from this compound, which is then trapped by a phenolate (B1203915) anion.
While many protocols utilize the sodium salt, sodium chlorodifluoroacetate, for its stability and ease of handling[3][4][5], this compound can also be used to generate difluorocarbene in situ. The following protocol is adapted from established methods for the difluoromethylation of phenols.[4][5]
Experimental Protocol: Synthesis of 2,2-Bis(4-(difluoromethoxy)phenyl)propane
This protocol details the synthesis of the difluoromethyl ether of Bisphenol A.
Materials:
-
2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)
-
Cesium Carbonate (Cs₂CO₃)
-
This compound (ClCF₂COOCH₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Hexanes
-
Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stir bar
-
Round-bottom flask
-
Schlenk line
-
Air condenser
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2,2-bis(4-hydroxyphenyl)propane (1.0 equiv), and cesium carbonate (1.5 equiv per phenolic hydroxyl group).
-
The flask is sealed and connected to a Schlenk line. The atmosphere is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous DMF is added to the flask via syringe.
-
Reagent Addition: this compound (2.5-3.0 equiv per phenolic hydroxyl group) is added to the reaction mixture.
-
Reaction Conditions: The flask is equipped with an air condenser and placed in a preheated oil bath at 120 °C. The reaction is stirred vigorously for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. A small aliquot of the reaction mixture is quenched with 1 M HCl, extracted with ethyl acetate, and spotted on a TLC plate.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with deionized water.
-
The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure 2,2-bis(4-(difluoromethoxy)phenyl)propane.
II. Production of Specialty Polymers: Fluorinated Poly(aryl ether)s
Difunctional monomers, such as the difluoromethylated bisphenol described above, can be polymerized to form high-performance fluorinated poly(aryl ether)s. These polymers are typically synthesized via nucleophilic aromatic substitution polycondensation. The following protocol is based on the synthesis of fluorinated poly(aryl ether)s from difluoromethylene-containing monomers.[6][7]
Experimental Protocol: Synthesis of a Fluorinated Poly(aryl ether)
Materials:
-
2,2-Bis(4-(difluoromethoxy)phenyl)propane (difunctional monomer)
-
4,4'-Difluorobenzophenone (B49673) (activated dihalide monomer)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene (B28343), anhydrous
-
Dean-Stark trap
-
Mechanical stirrer
-
Nitrogen inlet
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Reagent Charging: The flask is charged with 2,2-bis(4-(difluoromethoxy)phenyl)propane (1.0 equiv), 4,4'-difluorobenzophenone (1.0 equiv), and an excess of anhydrous potassium carbonate (approximately 2.0 equiv).
-
Solvent Addition: Anhydrous NMP and toluene are added to the flask to create a reaction mixture with a solids concentration of approximately 20-30% (w/v).
-
Azeotropic Dehydration: The reaction mixture is heated to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The water generated from the phenoxide formation is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 4-6 hours.
-
Polymerization: After the removal of water, the toluene is drained from the Dean-Stark trap, and the reaction temperature is gradually increased to 180-200 °C to remove the remaining toluene. The polymerization is allowed to proceed at this temperature for 12-24 hours, during which the viscosity of the solution will noticeably increase.
-
Polymer Precipitation: After cooling to room temperature, the viscous polymer solution is diluted with NMP and then slowly poured into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Purification: The fibrous polymer precipitate is collected by filtration, washed extensively with hot deionized water and methanol to remove residual salts and solvent, and then dried in a vacuum oven at 100-120 °C for 24 hours.
Quantitative Data Presentation
The properties of fluorinated poly(aryl ether)s synthesized from difluoromethylene-containing monomers are summarized in the following tables. The data is adapted from studies on polymers with similar structures.[6][7]
Table 1: Molecular Weight and Polydispersity of Fluorinated Poly(aryl ether)s
| Polymer ID | Monomers | Mn ( kg/mol ) | Mw ( kg/mol ) | Polydispersity Index (PDI) |
| FPAE-1 | Bis(4-fluorophenyl)difluoromethane + Bisphenol AF | 28.5 | 68.8 | 2.41 |
| FPAE-2 | Bis(4-fluorophenyl)difluoromethane + Bisphenol A | 14.3 | 31.5 | 2.20 |
Data obtained by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[7]
Table 2: Thermal Properties of Fluorinated Poly(aryl ether)s
| Polymer ID | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C in N₂) | 5% Weight Loss Temp. (TGA, °C in Air) |
| FPAE-1 | 165 | 502 | 513 |
| FPAE-2 | 149 | 480 | 491 |
Tg determined by Differential Scanning Calorimetry (DSC). TGA conducted at a heating rate of 20 °C/min.[7]
Table 3: Mechanical Properties of Fluorinated Poly(aryl ether) Films
| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| FPAE-1 | 48 | 14.3 | 1.5 |
| FPAE-2 | 35 | 4.8 | 1.8 |
Properties measured on solution-cast films.[7]
Visualizations
Diagram 1: Synthesis of a Difluoromethylated Bisphenol Monomer
Caption: Reaction pathway for the synthesis of a difluoromethylated bisphenol monomer.
Diagram 2: Experimental Workflow for Poly(aryl ether) Synthesis
Caption: Workflow for the synthesis of fluorinated poly(aryl ether)s.
Diagram 3: Logical Relationship in Polymer Properties
Caption: Relationship between this compound and final polymer properties.
References
- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of fluorinated polyethers - Durham e-Theses [etheses.dur.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with Methyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving methyl chlorodifluoroacetate (MCDFA). The following sections outline protocols for utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), in-situ Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction tracking and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds, making it well-suited for monitoring reactions involving this compound. It offers high sensitivity and selectivity, allowing for the separation and identification of reactants, products, and byproducts.
Data Presentation: GC-MS Analysis
| Parameter | Value | Reference Compound |
| Retention Time (MCDFA) | Dependent on column and temperature program | - |
| Limit of Detection (LOD) | 0.42-0.50 µg/mL (Full Scan)[1] | Fluoroacetic Acid[1] |
| Limit of Quantitation (LOQ) | Not explicitly available | - |
| Linear Range | Dependent on detector and sample concentration | - |
| Key Mass Fragments (m/z) | 59, 15, 85 | - |
Experimental Protocol: Quantitative GC-MS Analysis
This protocol outlines the quantitative analysis of a reaction mixture containing this compound using an internal standard method.
1. Materials and Reagents:
-
This compound (reactant)
-
Expected reaction product(s)
-
Internal Standard (e.g., a stable, non-reactive compound with a different retention time, such as a higher homolog or an aromatic compound)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
GC-MS grade vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler.
3. Sample Preparation:
- Prepare a stock solution of the internal standard in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
- At desired time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
- Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
- Dilute the aliquot with a known volume of the anhydrous solvent (e.g., 900 µL) in a GC vial.
- Add a precise volume of the internal standard stock solution (e.g., 10 µL) to the diluted sample.
- Cap the vial and vortex thoroughly.
4. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-300
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
5. Data Analysis:
- Generate a calibration curve by preparing standards with known concentrations of this compound and the internal standard.
- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
- From the calibration curve, determine the concentration of this compound in the reaction samples.
Visualization: GC-MS Workflow
Caption: Workflow for quantitative analysis using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For monitoring reactions with this compound, particularly in non-volatile reaction media or for analyzing non-volatile products, HPLC is an invaluable tool.
Data Presentation: HPLC Analysis
| Parameter | Value | Note |
| Retention Time (MCDFA) | To be determined empirically | Highly dependent on column and mobile phase |
| Recommended Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | For reversed-phase chromatography |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | To be optimized for specific separation |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | MS provides higher selectivity and identification |
Experimental Protocol: HPLC Method Development and Analysis
This protocol provides a starting point for developing an HPLC method for monitoring a reaction involving this compound.
1. Materials and Reagents:
-
HPLC grade acetonitrile or methanol
-
Ultrapure water
-
Reaction mixture aliquots
-
Standards of this compound and expected products
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV or MS).
-
Reversed-phase C18 column.
3. Method Development and Analysis:
- Sample Preparation:
- At desired time points, withdraw an aliquot from the reaction mixture.
- Quench the reaction if necessary.
- Dilute the sample with the initial mobile phase composition to ensure compatibility and good peak shape.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions (Starting Point):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a high percentage of A (e.g., 90%) and ramp to a high percentage of B (e.g., 90%) over 10-15 minutes. Hold for a few minutes before returning to initial conditions.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 210 nm (or MS detection if available).
- Optimization: Adjust the gradient profile, flow rate, and mobile phase composition to achieve optimal separation of reactants, products, and any impurities.
- Quantification: Create a calibration curve using standards of known concentrations to quantify the components of interest based on their peak areas.
Visualization: HPLC Workflow
Caption: Workflow for reaction monitoring using HPLC.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a non-invasive technique that allows for real-time monitoring of reaction kinetics and mechanisms by tracking changes in the vibrational frequencies of functional groups. It is particularly useful for reactions in solution and can provide valuable information about transient intermediates.
Data Presentation: In-situ FTIR Analysis
| Parameter | Value | Note |
| Key Vibrational Bands (cm⁻¹) | To be determined | Carbonyl (C=O) and C-F stretches will be prominent |
| Temporal Resolution | Typically 1-2 minutes per spectrum | Can be faster for rapid reactions |
| Quantification | Based on Beer-Lambert Law | Requires calibration or can be used for relative kinetics |
Experimental Protocol: In-situ Liquid-Phase FTIR Monitoring
1. Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for liquid-phase analysis.
-
Reaction vessel with a port for the ATR probe.
2. Experimental Setup:
- Insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction medium.
- Set up the reaction with all components except the initiating reagent.
- Begin collecting background spectra of the initial reaction mixture.
- Initiate the reaction (e.g., by adding the final reagent or by heating).
- Continuously collect FTIR spectra at regular intervals (e.g., every minute) throughout the course of the reaction.
3. Data Analysis:
- Identify the characteristic absorption bands for the reactant (this compound) and the product(s). The carbonyl stretch (around 1750-1800 cm⁻¹) is often a good indicator.
- Plot the absorbance of these characteristic peaks as a function of time.
- The change in absorbance is proportional to the change in concentration, allowing for the determination of reaction kinetics.
- For quantitative analysis, a calibration curve can be generated by measuring the absorbance of standards at known concentrations.
Visualization: In-situ FTIR Logical Diagram
Caption: Logical diagram of in-situ FTIR monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful tool for monitoring reactions involving fluorinated compounds like this compound. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus, combined with a large chemical shift range, provide clear and unambiguous signals for tracking the progress of a reaction.
Data Presentation: ¹⁹F NMR Analysis
| Parameter | Value | Note |
| ¹⁹F Chemical Shift (MCDFA) | To be determined | Will be distinct from product and other fluorinated species |
| Temporal Resolution | Minutes per spectrum | Dependent on the number of scans required for good S/N |
| Quantification | Integration of signals relative to an internal standard | Highly accurate and precise |
Experimental Protocol: ¹⁹F NMR Reaction Monitoring
1. Materials and Reagents:
-
Deuterated solvent compatible with the reaction
-
NMR tubes
-
Internal standard (e.g., a stable fluorinated compound with a distinct chemical shift, such as trifluorotoluene)
2. Experimental Setup:
- Prepare the reaction mixture in an NMR tube using a deuterated solvent.
- Add a known amount of the internal standard.
- Acquire an initial ¹⁹F NMR spectrum (t=0).
- Initiate the reaction (if not already started) and acquire spectra at regular time intervals.
3. NMR Parameters:
-
Nucleus: ¹⁹F
-
Pulse Sequence: Standard single-pulse experiment
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the nuclei of interest to ensure full relaxation for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16, 32, or 64).
4. Data Analysis:
- Process the acquired spectra (Fourier transform, phasing, baseline correction).
- Integrate the signals corresponding to this compound, the product(s), and the internal standard.
- The concentration of each species can be determined by comparing the integral of its signal to the integral of the known concentration of the internal standard.
- Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
Visualization: ¹⁹F NMR Reaction Monitoring Workflow
Caption: Workflow for ¹⁹F NMR-based reaction monitoring.
References
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling with Methyl Chlorodifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the copper-catalyzed cross-coupling reactions utilizing methyl chlorodifluoroacetate as a key reagent for the introduction of the valuable difluoroacetate (B1230586) moiety into organic molecules. While direct literature precedents for this compound are limited, the following protocols have been adapted from well-established procedures for analogous reagents such as ethyl bromodifluoroacetate, which are expected to exhibit similar reactivity.
Introduction
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery and materials science. The difluoroacetate moiety, in particular, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. Copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. This document outlines protocols for the copper-catalyzed difluoroacetylation of various organic substrates using this compound.
General Experimental Workflow
The general workflow for a copper-catalyzed cross-coupling reaction with this compound is depicted below. The process involves careful preparation of reagents, reaction setup under an inert atmosphere, monitoring of the reaction progress, and subsequent workup and purification of the desired product.
Caption: General experimental workflow for copper-catalyzed cross-coupling reactions.
Proposed Catalytic Cycle
The mechanism of copper-catalyzed difluoroalkylation reactions is believed to proceed through a radical pathway involving a Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycle. A plausible catalytic cycle is illustrated below. The reaction is initiated by a single-electron transfer (SET) from a Cu(I) species to the difluoroacetylating agent to generate a difluoroacetyl radical.
Caption: Proposed catalytic cycle for copper-catalyzed difluoroacetylation.
Application Note 1: Difluoroacetylation of Terminal Alkynes
Objective: To synthesize β,β-difluoro-α,β-unsaturated esters via the copper-catalyzed cross-coupling of terminal alkynes with this compound. This protocol is adapted from procedures using ethyl bromodifluoroacetate.[1]
Protocol:
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary, e.g., a bipyridine or phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The tube is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times.
-
-
Reaction Setup:
-
Add the terminal alkyne (1.0 equiv.) and anhydrous solvent (e.g., DMF or DMSO, 0.1-0.5 M) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Reaction Execution:
-
Add this compound (1.2-1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Quantitative Data (Representative Examples from Analogous Reactions):
| Entry | Alkyne Substrate | Copper Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | CuI (10 mol%) | K₂CO₃ | DMF | 80 | 75-85 |
| 2 | 1-Octyne | CuBr (10 mol%) | Cs₂CO₃ | DMSO | 100 | 60-70 |
| 3 | 4-Methoxyphenylacetylene | CuI (5 mol%) | K₃PO₄ | DMF | 80 | 80-90 |
Application Note 2: Olefinic C-H Difluoroacetylation of Enamides
Objective: To achieve the regioselective synthesis of β-difluoroester substituted enamides through a copper-catalyzed direct C-H functionalization using this compound. This protocol is based on procedures developed for ethyl bromodifluoroacetate.[2]
Protocol:
-
Reagent Preparation:
-
In a glovebox, charge an oven-dried vial with the copper catalyst (e.g., Cu(OTf)₂, 10 mol%) and a ligand (e.g., 1,10-phenanthroline, 15 mol%).
-
-
Reaction Setup:
-
Add the enamide substrate (1.0 equiv.) and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, 0.2 M).
-
-
Reaction Execution:
-
Add this compound (2.0 equiv.).
-
Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by LC-MS or ¹H NMR of an aliquot.
-
-
Workup and Purification:
-
Cool the reaction to ambient temperature.
-
Dilute the mixture with dichloromethane (B109758) and filter through a pad of celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by preparative thin-layer chromatography or flash column chromatography.
-
Quantitative Data (Representative Examples from Analogous Reactions):
| Entry | Enamide Substrate | Copper Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | N-vinylacetamide | Cu(OTf)₂ (10 mol%) | 1,10-phen | DCE | 100 | 65-75 |
| 2 | N-phenyl-N-vinylacetamide | CuI (10 mol%) | neocuproine | Dioxane | 110 | 70-80 |
| 3 | N-vinylpyrrolidinone | Cu(OAc)₂ (10 mol%) | None | DMF | 120 | 55-65 |
Application Note 3: Coupling with Alkenyl Boronates
Objective: To synthesize α,α-difluoro-γ,δ-unsaturated esters by the copper-mediated cross-coupling of alkenyl boronates with this compound. This protocol is adapted from reactions utilizing ethyl bromodifluoroacetate.[3]
Protocol:
-
Reagent Preparation:
-
To a reaction tube, add copper powder (1.5 equiv.).
-
-
Reaction Setup:
-
Add the alkenyl boronate (1.0 equiv.) and a ligand/base (e.g., TMEDA, 2.0 equiv.).
-
Add anhydrous solvent (e.g., DMSO, 0.3 M).
-
-
Reaction Execution:
-
Add this compound (1.2 equiv.).
-
Seal the tube and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
-
Workup and Purification:
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
-
Quantitative Data (Representative Examples from Analogous Reactions):
| Entry | Alkenyl Boronate Substrate | Copper Source | Ligand/Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (E)-styrylboronic acid pinacol (B44631) ester | Cu powder (1.5 eq) | TMEDA | DMSO | RT | 85-95 |
| 2 | (E)-oct-1-en-1-ylboronic acid pinacol ester | Cu powder (1.5 eq) | TMEDA | DMSO | RT | 70-80 |
| 3 | Cyclohexenylboronic acid pinacol ester | Cu powder (1.5 eq) | TMEDA | DMSO | RT | 65-75 |
Disclaimer: The provided protocols are adapted from literature procedures for analogous reagents and may require optimization for specific substrates and reaction scales when using this compound. Standard laboratory safety precautions should be followed at all times.
References
Troubleshooting & Optimization
"troubleshooting low yield in Methyl chlorodifluoroacetate reactions"
Welcome to the technical support center for methyl chlorodifluoroacetate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification of chlorodifluoroacetic acid with methanol (B129727) using a strong acid catalyst, such as sulfuric acid.[1][2][3][4] This reaction is an equilibrium process where the reactants and products (this compound and water) coexist.[1][2][3]
Q2: What are the key factors that influence the yield of the reaction?
A2: The yield is primarily influenced by the equilibrium of the Fischer esterification reaction.[1][2][3] To maximize the yield, it is crucial to shift the equilibrium towards the product side. This can be achieved by using a large excess of one of the reactants, typically methanol, or by removing water as it is formed.[1][2][3][5]
Q3: What are some common side reactions that can lead to low yield?
A3: The primary side reaction is the hydrolysis of the ester product back to chlorodifluoroacetic acid and methanol, which is the reverse of the esterification reaction.[1][2] Incomplete reactions, decomposition of the starting material under harsh conditions, and other unforeseen side reactions can also contribute to a lower yield.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (chlorodifluoroacetic acid) and the appearance of the product (this compound). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative concentrations of reactants and products in the reaction mixture.[6][7]
Troubleshooting Guide
Issue: Low Yield of this compound
This guide will walk you through a systematic approach to identify and resolve the root causes of low product yield in your this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Detailed Troubleshooting Steps
1. Unfavorable Equilibrium
-
Question: Is the reaction reaching equilibrium with a low concentration of the desired product?
-
Answer: The Fischer esterification is a reversible reaction.[1][2][4] To favor the formation of this compound, you can:
-
Use a large excess of methanol: This shifts the equilibrium to the product side according to Le Chatelier's principle.[2] Using methanol as the solvent is a common practice.
-
Remove water as it is formed: Water is a byproduct of the reaction, and its removal will drive the reaction forward.[2][5] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1][5]
-
2. Incomplete Reaction
-
Question: Has the reaction not proceeded to completion?
-
Answer: An incomplete reaction can be a major cause of low yield. Consider the following adjustments:
-
Increase reaction time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Optimize reaction temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the starting material or product. Carefully optimize the temperature, often at the reflux temperature of the alcohol.[5]
-
Adjust catalyst concentration: Ensure you are using an appropriate amount of acid catalyst (e.g., concentrated sulfuric acid). Too little catalyst will result in a slow reaction, while too much can promote side reactions.
-
3. Side Reactions
-
Question: Are there significant side products being formed?
-
Answer: The presence of water can lead to the hydrolysis of the ester back to the carboxylic acid.[1][2]
-
Ensure anhydrous conditions: Use dry glassware and anhydrous reagents to minimize the presence of water.
-
Control temperature: High temperatures might lead to the decomposition of chlorodifluoroacetic acid.
-
4. Product Loss During Workup
-
Question: Are you losing a significant amount of product during the purification process?
-
Answer: The workup procedure is critical for isolating a pure product with a high yield.
-
Extraction: Ensure efficient extraction of the ester from the reaction mixture. This compound is soluble in many organic solvents.
-
Washing: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), perform the washing steps carefully to avoid hydrolysis of the ester.
-
Distillation: this compound has a boiling point of 79-81 °C. Optimize your distillation to effectively separate the product from unreacted starting materials and high-boiling point impurities.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Chlorodifluoroacetic Acid (moles) | 1.0 | 1.0 | 1.0 | 1.0 |
| Methanol (moles) | 1.2 | 5.0 | 1.2 | 5.0 |
| Catalyst (H₂SO₄, mol%) | 5 | 5 | 10 | 10 |
| Temperature (°C) | 65 (Reflux) | 65 (Reflux) | 65 (Reflux) | 65 (Reflux) |
| Reaction Time (hours) | 4 | 4 | 4 | 4 |
| Water Removal | No | No | Yes (Dean-Stark) | Yes (Dean-Stark) |
| Approximate Yield (%) | 50-60 | 75-85 | 65-75 | >90 |
Note: The yield values in this table are illustrative and can vary based on the specific experimental setup and conditions.
Experimental Protocols
Standard Synthesis of this compound (Fischer Esterification)
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. If water removal is desired, use a Dean-Stark apparatus.
-
Reagents: To the flask, add chlorodifluoroacetic acid and a significant excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation to obtain pure this compound (boiling point: 79-81 °C).
Yield and Purity Determination by GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 30-200.
-
-
Analysis:
-
Identify the peaks corresponding to this compound, unreacted chlorodifluoroacetic acid, and any potential byproducts based on their retention times and mass spectra.
-
Quantify the relative peak areas to determine the purity of the product and estimate the yield.
-
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for the Fischer esterification of chlorodifluoroacetic acid.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. epa.gov [epa.gov]
Technical Support Center: Optimizing Difluoromethylation with Haloacetates
Welcome to the technical support center for optimizing reaction conditions for difluoromethylation with haloacetates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the difluoromethylation process using haloacetate reagents.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive Reagents: Moisture or degradation of the haloacetate reagent or base. | - Ensure all reagents are anhydrous. Use freshly opened or properly stored haloacetates and bases. - Dry solvents and glassware thoroughly before use. |
| 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the substrate or facilitate the reaction. | - For phenols and thiols, consider using a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][2] - For N-difluoromethylation of tosyl-protected anilines, lithium hydroxide (B78521) has been shown to be effective.[3] | |
| 3. Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature. For difluoromethylation of phenols and thiols with ethyl bromodifluoroacetate, temperatures between 60°C and 115°C have been reported to be effective.[1] | |
| 4. Catalyst Inactivity (if applicable): For cross-coupling reactions, the catalyst may be inactive or used in insufficient amounts. | - For copper-catalyzed reactions with aryl boronic acids, ensure the use of an active copper(I) source like CuI and a suitable ligand.[4] - For palladium-catalyzed reactions, consider using catalysts like Pd(dba)₂/BrettPhos or Pd(PtBu₃)₂.[5] | |
| Formation of Side Products | 1. N-Ethylation instead of N-Difluoromethylation: Use of certain bases can lead to ethylation from the ethyl haloacetate. | - When reacting with tosyl-protected anilines using ethyl bromodifluoroacetate, avoid bases like 4-DMAP which can promote N-ethylation. Lithium hydroxide has been shown to favor N-difluoromethylation.[3] |
| 2. S-(Ethoxycarbonyl)difluoromethylation of Thiols: Highly nucleophilic thiophenols can attack the bromine atom of ethyl bromodifluoroacetate before ester hydrolysis. | - This side reaction is reported to occur via a rapid Sₙ2 attack. Optimizing reaction conditions to favor the desired difluoromethylation pathway, such as careful selection of base and temperature, may be necessary.[3] | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations in the purity of reagents, especially the haloacetate. | - Use reagents from a reliable supplier and consider purifying the haloacetate if necessary. |
| 2. Atmospheric Contamination: Presence of oxygen or moisture can interfere with the reaction, especially if organometallic catalysts are used. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for difluoromethylation using haloacetates like ethyl bromodifluoroacetate?
A1: The mechanism can vary depending on the substrate and reaction conditions. For the difluoromethylation of phenols and thiols with ethyl bromodifluoroacetate and a base like K₂CO₃, the reaction is believed to proceed through a nucleophilic substitution pathway.[1] In other cases, particularly with reagents like sodium chlorodifluoroacetate, the reaction proceeds via the generation of a difluorocarbene (:CF₂) intermediate, which is then trapped by a nucleophile.[2]
Q2: Which base should I choose for my difluoromethylation reaction?
A2: The choice of base is critical and substrate-dependent. For phenols and thiols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1][2] For the N-difluoromethylation of tosyl-protected anilines with ethyl bromodifluoroacetate, lithium hydroxide is a suitable choice to avoid N-ethylation side products.[3]
Q3: My reaction is not going to completion. What can I do?
A3: If your reaction has stalled, consider the following:
-
Increase Temperature: Gently heating the reaction mixture can often drive it to completion. Temperatures of 60°C or higher are common.[1]
-
Add More Reagent: A slight excess of the haloacetate (e.g., 1.05-1.2 equivalents) can be beneficial.[1]
-
Check for Reagent Degradation: Ensure your reagents, especially the base and haloacetate, are active and anhydrous.
Q4: I am observing an unexpected ethylated product instead of the difluoromethylated product. Why is this happening?
A4: This is a known side reaction when using ethyl bromodifluoroacetate, particularly in N-difluoromethylation reactions. The use of a nucleophilic base like 4-N,N-dimethylaminopyridine (DMAP) can lead to a nucleophilic attack on the ethyl group of the ester, resulting in N-ethylation.[3] To favor N-difluoromethylation, a base like lithium hydroxide is recommended.[3]
Experimental Protocols
General Procedure for Difluoromethylation of Phenols and Thiols
This protocol is adapted from a method using ethyl bromodifluoroacetate.[1]
-
To a stirred solution of the phenol (B47542) or thiol (1.0 mmol) in anhydrous DMF (5 mL), add anhydrous K₂CO₃ (1.2 mmol).
-
Add ethyl 2-bromo-2,2-difluoroacetate (1.05 mmol) to the mixture.
-
Heat the reaction mixture to a temperature between 60°C and 115°C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Copper-Catalyzed Difluoromethylation of Aryl Boronic Acids
This protocol describes a one-pot cross-coupling and hydrolysis sequence.[4]
-
In a reaction vessel, combine the aryl boronic acid (0.1 mmol), ethyl bromofluoroacetate (0.2 mmol), Cs₂CO₃ (0.2 mmol), CuI (20 mol%), and a suitable ligand (e.g., L3 as described in the cited literature) (20 mol%) in toluene (B28343) (0.4 M).
-
Heat the mixture at 100°C until the cross-coupling is complete.
-
For the one-pot hydrolysis, add MeOH and aqueous K₂CO₃ to the reaction mixture and continue heating to afford the difluoromethylated arene.
Reaction Optimization Data
Table 1: Optimization of Copper-Catalyzed Cross-Coupling of Aryl Boronic Acid with Ethyl Bromofluoroacetate [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (20) | L3 (20) | Cs₂CO₃ (2) | Toluene | 100 | 82 |
| 2 | None | L3 (20) | Cs₂CO₃ (2) | Toluene | 100 | 0 |
| 3 | CuI (20) | None | Cs₂CO₃ (2) | Toluene | 100 | 0 |
Visualized Workflows and Relationships
Caption: A flowchart for troubleshooting low product yield.
Caption: Divergent reactivity based on substrate and base.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Methyl Chlorodifluoroacetate Synthesis and Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and reactions of methyl chlorodifluoroacetate. Find answers to frequently asked questions and troubleshoot common experimental issues.
I. Synthesis of this compound
The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of chlorodifluoroacetic acid with methanol (B129727), typically catalyzed by a strong acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary method is the Fischer esterification of chlorodifluoroacetic acid with methanol, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction where water is a key byproduct.
Q2: What are the common byproducts in the synthesis of this compound?
A2: Besides water, potential byproducts can arise from unreacted starting materials and side reactions. These may include:
-
Unreacted Chlorodifluoroacetic Acid: Due to the equilibrium nature of the Fischer esterification, some starting acid may remain.
-
Dichloroacetic Acid: If the starting chlorodifluoroacetic acid contains dichloroacetic acid as an impurity, its corresponding methyl ester (methyl dichloroacetate) can be formed.
-
Degradation Products: Under harsh acidic conditions and high temperatures, decomposition of the product or starting material can occur, potentially leading to the formation of carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas.
Q3: How can I maximize the yield of this compound?
A3: To drive the equilibrium towards the product, you can:
-
Use a large excess of methanol, which can also serve as the solvent.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.
Troubleshooting Guide: Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: The Fischer esterification is an equilibrium process. 2. Presence of Water: Water in the reactants or solvent can shift the equilibrium back to the starting materials. 3. Insufficient Catalyst: The reaction rate may be too slow without adequate acid catalysis. | 1. Increase the reaction time and monitor by TLC or GC until the starting acid is consumed. Use a large excess of methanol. 2. Use anhydrous methanol and dry glassware. Consider adding 3Å or 4Å molecular sieves. 3. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used (typically 1-5 mol%). |
| Dark Brown or Black Reaction Mixture | 1. Decomposition: Overheating or using overly harsh acidic conditions can cause decomposition of the starting material or product. 2. Impurities in Starting Material: Contaminants in the chlorodifluoroacetic acid may be unstable under the reaction conditions. | 1. Maintain a gentle reflux and avoid excessive heating. Consider using a milder acid catalyst. 2. Use highly pure chlorodifluoroacetic acid. |
| Difficulty in Product Isolation | 1. Incomplete Removal of Acid: Unreacted chlorodifluoroacetic acid or the acid catalyst can contaminate the product. | 1. During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic components. Follow with a brine wash and dry the organic layer thoroughly before distillation. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorodifluoroacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve chlorodifluoroacetic acid in an excess of anhydrous methanol (e.g., 5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution while stirring.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure.
II. Reactions of this compound
This compound can undergo various reactions, including nucleophilic substitution at the carbonyl carbon and reactions involving the chlorodifluoroacetate moiety.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in reactions of this compound with nucleophiles (e.g., amines, thiols)?
A1: The primary reaction is nucleophilic acyl substitution, where the methoxy (B1213986) group is displaced by the nucleophile to form an amide or thioester. Potential byproducts include:
-
Unreacted this compound: Incomplete reaction can leave starting material in the product mixture.
-
Hydrolysis Product (Chlorodifluoroacetic Acid): If water is present, hydrolysis of the ester can occur, especially under acidic or basic conditions, to form chlorodifluoroacetic acid.
-
Side products from the nucleophile: For example, with thiolates, disulfide formation can be a side reaction. With primary amines, double acylation could potentially occur, though it is less likely.
Q2: What happens upon hydrolysis of this compound?
A2: Hydrolysis, either acid- or base-catalyzed, will yield chlorodifluoroacetic acid and methanol. Under basic conditions, the carboxylate salt (chlorodifluoroacetate) will be formed initially.
Q3: What are the products of thermal decomposition?
A3: Thermal decomposition of this compound can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.
Troubleshooting Guide: Reactions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nucleophilic Substitution Product | 1. Poor Nucleophile: The attacking nucleophile may not be strong enough. 2. Steric Hindrance: Bulky nucleophiles may react slowly. 3. Presence of Water: Hydrolysis of the starting material or product can reduce the yield. | 1. If using a neutral nucleophile (e.g., an amine), consider adding a non-nucleophilic base to deprotonate it in situ. For weak nucleophiles, consider converting the ester to the more reactive acyl chloride. 2. Increase the reaction temperature and/or reaction time. 3. Ensure all reactants and solvents are anhydrous. |
| Formation of Multiple Products | 1. Competing Reaction Pathways: The nucleophile might react at a different site if the substrate has other electrophilic centers. 2. Over-reaction: A primary amine nucleophile could potentially react twice. | 1. Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the desired pathway. 2. Use a controlled stoichiometry of the ester to the amine (e.g., 1:1 or a slight excess of the amine). |
| Product Contaminated with Chlorodifluoroacetic Acid | 1. Hydrolysis during Reaction or Work-up: Presence of water can lead to the formation of the corresponding carboxylic acid. | 1. Ensure anhydrous reaction conditions. During aqueous work-up, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove the acidic impurity. |
Experimental Protocol: General Procedure for Reaction with an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile)
-
Non-nucleophilic base (optional, e.g., triethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the anhydrous solvent.
-
If the amine salt is used or if scavenging HCl is desired, add a non-nucleophilic base (e.g., 1.1 equivalents of triethylamine).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating may be required for less reactive amines.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
| Reaction | Product(s) | Yield (%) | Conditions | Reference |
| Atmospheric reaction of this compound with Cl atoms | Chlorodifluoroacetic Acid (CF₂ClC(O)OH) | 34 ± 5 | Gas-phase, 287–313 K, in synthetic air | |
| Mixed Anhydride (CF₂ClC(O)OC(O)H) | Main product in the absence of NOx | Gas-phase, 287–313 K, in synthetic air |
Visualizations
Technical Support Center: Purification of Products from Methyl Chlorodifluoroacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from methyl chlorodifluoroacetate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Reactions with this compound, often used as a precursor for difluorocarbene (:CF₂), can lead to several types of impurities. These include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or the substrate (e.g., phenol, amine, thiol).
-
Side-Reaction Products: The highly reactive difluorocarbene can react with itself to form dimers or trimers, although this is less common with chlorodifluoroacetate salts compared to gaseous reagents like chlorodifluoromethane.[1] It can also lead to other unexpected byproducts depending on the reaction conditions and substrate.
-
Products of Hydrolysis: Moisture-sensitive reagents or products can hydrolyze. For instance, the difluoromethyl group itself can be unstable under certain pH conditions.
-
Solvent and Reagent Residues: Residual solvents (e.g., DMF, THF), bases (e.g., cesium carbonate, potassium carbonate), and salts formed during the reaction are common impurities that need to be removed during workup.
Q2: What are the primary techniques for purifying products from this compound reactions?
A2: The choice of purification technique depends on the physical and chemical properties of the desired product and its impurities. The most common methods are:
-
Extraction: An essential first step to separate the product from water-soluble impurities like salts and some polar solvents. A typical workup involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate (B1210297) or hexanes.[2]
-
Distillation: Effective for purifying thermally stable, volatile liquid products with boiling points generally below 150°C (at atmospheric pressure).[3] For higher boiling compounds, vacuum distillation is employed to prevent decomposition.[3]
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. It is widely used for purifying a broad range of products, including those that are non-volatile or thermally sensitive. Common stationary phases include silica (B1680970) gel and alumina.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique often used for final purity assessment and for purifying small quantities of material. Reversed-phase HPLC with C8 or C18 columns is common. For fluorinated compounds, specialized fluorinated stationary phases can offer enhanced selectivity.[5][6]
Q3: How do I choose between distillation and column chromatography for purification?
A3: The decision depends on the properties of your product:
-
Use Distillation if:
-
Your product is a liquid and thermally stable at its boiling point.[3]
-
There is a significant difference in boiling points between your product and the impurities (ideally >70°C for simple distillation).[3]
-
You are working on a large scale, as distillation can be more efficient for bulk purification.
-
-
Use Column Chromatography if:
Troubleshooting Guides
Distillation
Problem: My product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high. Many organic compounds are not stable at temperatures above 150°C.[3]
-
Solution:
-
Switch to Vacuum Distillation: Reducing the pressure will lower the boiling point of your compound, allowing for distillation at a lower, safer temperature.[3]
-
Check for Hot Spots: Ensure the heating mantle is properly sized for the flask and that the mixture is stirred efficiently to prevent localized overheating.
-
Problem: The separation of my product from an impurity is poor.
-
Possible Cause: The boiling points of your product and the impurity are too close for simple distillation.
-
Solution:
-
Use a Fractionating Column: For liquids with closer boiling points, fractional distillation provides better separation by offering multiple theoretical plates for vapor-liquid equilibrium.
-
Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio to enhance separation. A slower distillation rate often leads to better purity.
-
Column Chromatography
Problem: My product is streaking or tailing on the silica gel column.
-
Possible Cause 1: The compound is too polar for the chosen solvent system, leading to strong interactions with the silica gel.
-
Solution 1: Increase the polarity of the mobile phase gradually. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
-
Possible Cause 2: The compound is acidic or basic. For example, anilines can streak on acidic silica gel.
-
Solution 2: Add a small amount of a modifier to the mobile phase. For basic compounds like anilines, adding ~0.1-1% triethylamine (B128534) can improve peak shape. For acidic compounds, a small amount of acetic acid may help.[9]
-
Possible Cause 3: The column is overloaded with the sample.
-
Solution 3: Use a larger column or reduce the amount of crude product loaded onto the column.
Problem: My fluorinated product is co-eluting with a non-fluorinated impurity.
-
Possible Cause: The polarity of the product and the impurity are too similar for effective separation on a standard silica or C18 column.
-
Solution:
-
Use a Fluorinated Stationary Phase: HPLC columns with fluorinated stationary phases (e.g., pentafluorophenyl) can offer different selectivity for fluorinated compounds, allowing for the separation of compounds that co-elute on traditional reversed-phase columns.[5][6] These phases can provide enhanced retention and selectivity for halogenated compounds.[10]
-
Optimize the Mobile Phase: For reversed-phase HPLC, pairing a standard C8 column with a fluorinated eluent like trifluoroethanol can improve the separation of fluorinated molecules.[4]
-
Quantitative Data
Table 1: Purity of a Difluoromethylated Phenol Product After Purification
| Purification Method | Purity (% by qNMR) | Yield (%) | Reference |
| Extraction & Concentration | >97 | 94 | [2] |
Table 2: Comparison of HPLC and GC-MS for Purity Analysis of Halogenated Aromatic Compounds
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Reference |
| Applicability | Suitable for non-volatile and thermally sensitive compounds. | Ideal for volatile and thermally stable compounds. | [11] |
| Selectivity | Good, based on retention time and UV-Vis spectra. Can be enhanced with an MS detector. | Excellent, provides both chromatographic separation and mass spectral data for high-confidence identification. | [11] |
| Sensitivity | Good with a UV-Vis detector; can be very high with an MS detector. | Very high, especially in Selected Ion Monitoring (SIM) mode. | [11] |
| Impurity ID | Tentative identification by UV spectrum and retention time; definitive identification requires an MS detector. | High-confidence identification through mass spectral library matching. | [11] |
Experimental Protocols
Protocol 1: Purification of an Aryl Difluoromethyl Ether via Extraction
This protocol is adapted from the synthesis of 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one.[2][12]
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with deionized water.
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., hexanes or ethyl acetate).[2]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium chloride (brine) solution and a 10% lithium chloride solution to remove residual DMF.[2]
-
Drying: Dry the organic phase over anhydrous sodium sulfate.[2]
-
Concentration: Filter off the drying agent and concentrate the organic solution by rotary evaporation under reduced pressure to yield the purified product.[2]
Protocol 2: Purification of N-Difluoromethylated Imidazole by Flash Column Chromatography
This protocol is a general procedure for the purification of N-difluoromethylated heterocycles.[3]
-
Workup: After the reaction is complete, quench with a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]
-
Column Preparation: Prepare a silica gel column using an appropriate mobile phase determined by TLC analysis (e.g., a petroleum ether/ethyl acetate gradient).
-
Loading: Dissolve the crude residue in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (B109758) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-difluoromethylated product.
Protocol 3: Purification of a Volatile Fluorinated Ester by Vacuum Distillation
This is a general protocol for the purification of a thermally sensitive or high-boiling liquid product.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the system is airtight. Use a magnetic stirrer in the distillation flask.
-
Crude Product Preparation: Transfer the crude product to the distillation flask. It is recommended that the flask is no more than two-thirds full.
-
Vacuum Application: Slowly and carefully apply a vacuum to the system using a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle. The heating bath temperature should typically be set 20-30°C higher than the boiling point of the compound at the applied pressure.[3]
-
Fraction Collection: Collect the fraction that distills at a constant temperature. This is your purified product. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
System Shutdown: After collecting the product, remove the heat source and allow the system to cool to room temperature before slowly releasing the vacuum.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uhplcs.com [uhplcs.com]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Inter-laboratory variability and evaluation of impurity profiling by gas chromatography / mass spectrometry for chemical weapons forensics - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.au.dk [pure.au.dk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with Methyl Chlorodifluoroacetate
Disclaimer: This document provides general guidance for experienced researchers. All experimental work should be conducted only after a thorough, site-specific risk assessment has been completed and all institutional safety protocols have been strictly adhered to.
This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl chlorodifluoroacetate. It provides troubleshooting guides and frequently asked questions (FAQs) to safely manage potentially exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic reactions of this compound?
A1: this compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[1] Exothermic reactions involving this compound can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway. A thermal runaway can cause the reaction vessel to rupture, leading to the release of flammable and corrosive materials.[1][2] Additionally, hazardous decomposition products such as carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas can be formed, especially in the event of a fire.
Q2: I am observing an unexpected temperature spike during my reaction. What are the immediate steps I should take?
A2: If you observe an unexpected temperature increase, prioritize your safety and follow your laboratory's emergency procedures. If it is safe to do so, take the following immediate actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the efficiency of your cooling system. This may involve adding more coolant to the external bath (e.g., dry ice to an acetone (B3395972) bath) or lowering the setpoint of your cryostat.
-
Alert Others: Inform your colleagues and supervisor of the situation.
-
Prepare for Emergency Shutdown: Be prepared to execute an emergency shutdown of the reaction, which may include quenching the reaction if a safe and established procedure is in place.
Q3: How can I proactively control the temperature of my reaction?
A3: Proactive temperature control is crucial for managing exothermic reactions. Consider the following strategies:
-
Efficient Cooling: Use an appropriate cooling bath, such as an ice-water or dry ice-acetone bath, and ensure efficient heat transfer with adequate stirring and a suitable reaction vessel.
-
Slow Reagent Addition: Add the limiting reagent slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.
-
Dilution: Conducting the reaction in a larger volume of a suitable solvent can help to dissipate the heat generated.
-
Process Temperature: Carefully control the reaction temperature. A lower temperature may be necessary to minimize the risk of a runaway reaction, even if it extends the reaction time.
Q4: What are the signs of a potential runaway reaction?
A4: A runaway reaction is a thermally unstable situation where the rate of heat generation exceeds the rate of heat removal. Key indicators of a potential runaway reaction include:
-
A rapid and accelerating increase in temperature that is not controlled by the cooling system.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous gas evolution or bubbling.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
The sound of hissing or venting from the reactor.
Q5: My reaction mixture is turning dark, and I'm seeing unexpected side products. What could be happening?
A5: Darkening of the reaction mixture and the formation of unexpected byproducts can be indicative of thermal decomposition. The thermal decomposition of this compound can be initiated by excessive temperatures and may be catalyzed by the presence of acids or bases. These decomposition pathways can be complex and may themselves be exothermic, further contributing to a loss of control.
Q6: Are there any solvents I should be particularly cautious with when using this compound?
A6: Yes, exercise caution with solvents, particularly under thermal stress. For instance, Dimethyl sulfoxide (B87167) (DMSO) can undergo a highly exothermic decomposition at temperatures just above its boiling point, and this decomposition can be catalyzed by halogenated compounds.[3] It is crucial to evaluate the thermal stability of your chosen solvent in the presence of all reaction components before scaling up any reaction.
Troubleshooting Guides
Guide 1: Unexpected Exotherm
| Symptoms | Possible Causes | Corrective Actions |
| Rapid, uncontrolled temperature rise. | Reagent addition is too fast. | Immediately stop reagent addition. Enhance cooling. |
| Pressure increase in a closed system. | Inadequate cooling capacity. | Reduce the rate of addition or perform the reaction at a lower temperature. |
| Localized boiling or "hot spots." | Poor stirring. | Increase the stirring rate to improve heat transfer. |
| Reaction concentration is too high. | Dilute the reaction mixture with more solvent. |
Guide 2: Poor Temperature Control
| Symptoms | Possible Causes | Corrective Actions |
| Temperature fluctuates significantly. | Inefficient heat transfer. | Ensure the cooling bath is at the correct level and that the reaction vessel has good surface area contact. |
| Cooling system cannot maintain the set temperature. | Cooling bath is saturated or cryostat is underpowered for the scale of the reaction. | Replenish the cooling bath or use a more powerful cooling system. |
| Reaction is being run at too large a scale for the current setup. | Reduce the scale of the reaction. |
Guide 3: Reaction Decomposition
| Symptoms | Possible Causes | Corrective Actions |
| Darkening of the reaction mixture. | Reaction temperature is too high. | Lower the reaction temperature. |
| Formation of unexpected byproducts. | Incompatible solvent or reagents. | Re-evaluate the choice of solvent and check for potential incompatibilities.[3] |
| Gas evolution. | Thermal decomposition of reactants or solvent. | Safely quench the reaction and re-evaluate the thermal hazards of the process. |
Quantitative Data
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClF₂O₂ | [1] |
| Molecular Weight | 144.50 g/mol | |
| Boiling Point | 79 - 81 °C | |
| Flash Point | 19 °C | [1] |
| Density | 1.37 g/mL at 25 °C | |
| Hazardous Decomposition Products | Carbon monoxide, Carbon dioxide, Hydrogen fluoride, Hydrogen chloride | [1] |
Table 2: Illustrative Reaction Calorimetry Data for a Hypothetical Nucleophilic Substitution
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the type of information that should be obtained from a reaction calorimetry study. It is not based on experimental results for this compound.
| Nucleophile | Solvent | Concentration (M) | Heat of Reaction (ΔHrxn) (kJ/mol) | Max. Temperature of Synthesis Reaction (MTSR) (°C) |
| Sodium methoxide (B1231860) | THF | 1.0 | -150 | 85 |
| Piperidine | Acetonitrile | 1.0 | -120 | 70 |
| Sodium azide | DMF | 0.5 | -180 | 110 |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Reaction with a Strong Nucleophile (Illustrative Example)
Warning: This is a generalized, illustrative protocol. A detailed, specific protocol must be developed and approved through your institution's safety review process before any work begins.
Objective: To perform a nucleophilic substitution on this compound while carefully managing the reaction exotherm.
Reagents & Equipment:
-
This compound
-
Nucleophile (e.g., sodium methoxide solution)
-
Anhydrous aprotic solvent (e.g., THF)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, thermocouple, nitrogen inlet, and addition funnel
-
Cooling bath (e.g., dry ice/acetone)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
System Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.
-
Initial Cooling: Cool the reaction flask containing the solvent to the desired initial temperature (e.g., -78 °C) using the cooling bath.
-
Substrate Addition: Add the this compound to the cooled solvent.
-
Slow Nucleophile Addition: Add the nucleophile solution to the addition funnel. Begin adding the nucleophile to the reaction mixture dropwise, carefully monitoring the internal temperature via the thermocouple.
-
Temperature Monitoring: Maintain the internal temperature below a predetermined safety limit (e.g., -65 °C). If the temperature rises rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
-
Reaction Monitoring: Once the addition is complete, monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) while maintaining the low temperature.
-
Controlled Quench: Once the reaction is complete, quench the reaction by slowly adding the quenching solution while still at a low temperature.
-
Workup: Allow the reaction to slowly warm to room temperature before proceeding with the extraction and purification.
Protocol 2: Performing a Reaction Calorimetry Study (General Guidance)
Objective: To determine the thermal properties of a reaction involving this compound to assess its potential for a thermal runaway.
Equipment:
-
Reaction calorimeter (e.g., RC1, EasyMax HFCal)
-
Appropriate reactor vessel
-
Dosing pump for controlled reagent addition
Procedure:
-
System Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient (UA).
-
Reaction Setup: Charge the reactor with this compound and the solvent. Set the initial temperature and stirring rate.
-
Controlled Addition: Add the second reactant at a constant, controlled rate using the dosing pump.
-
Data Collection: The calorimeter will record the temperature of the reaction mixture and the jacket, allowing for the calculation of the heat flow in real-time.
-
Data Analysis: From the collected data, determine the total heat of reaction (ΔHrxn), the heat release rate, and the adiabatic temperature rise.
-
Safety Assessment: Use the obtained data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and assess the criticality of the process.
Visualizations
References
Technical Support Center: Methyl Chlorodifluoroacetate Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of Methyl chlorodifluoroacetate during storage. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound decomposition?
A1: Decomposition of this compound can be indicated by several observations:
-
Changes in Physical Appearance: The initially colorless liquid may develop a yellow tint or become cloudy.
-
Pressure Buildup: The formation of gaseous decomposition products can lead to pressure buildup in the storage container.
-
pH Changes: Hydrolysis of the ester will produce acidic byproducts, leading to a decrease in the pH of any aqueous contaminants.
-
Inconsistent Experimental Results: The most critical indicator is often variability or unexpected outcomes in your reactions, suggesting the purity of the starting material has been compromised.
Q2: What are the main causes of this compound decomposition?
A2: The primary pathways for decomposition are hydrolysis and thermal degradation.
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture. This reaction is catalyzed by both acidic and basic conditions and results in the formation of chlorodifluoroacetic acid and methanol.
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule, potentially generating hazardous gases such as hydrogen chloride and hydrogen fluoride.[1]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration is recommended for long-term storage.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.
-
Container: Use a tightly sealed container made of a non-reactive material. Amber glass bottles are suitable to protect from light, although photolytic degradation is a lesser concern compared to hydrolysis and thermal stress.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Q4: Can I use stabilizers to prevent the decomposition of this compound?
A4: Yes, the use of stabilizers can be an effective strategy.
-
Moisture Scavengers: The most critical step is to rigorously exclude water. The addition of moisture scavengers like molecular sieves (3Å or 4Å) to the storage container can effectively remove trace moisture.
-
Hydrolysis Inhibitors: For applications where the presence of a stabilizer is acceptable, carbodiimide-based stabilizers can be effective in preventing hydrolysis of esters.[2][3]
-
Antioxidants: To mitigate potential oxidative degradation, especially if the compound is exposed to air, the addition of a hindered phenolic antioxidant such as butylated hydroxytoluene (BHT) could be considered.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields | Purity of this compound has decreased due to decomposition. | 1. Verify the purity of your current stock using GC-MS analysis (see Experimental Protocols).2. If purity is low, consider purifying the material by distillation.3. For future prevention, review and improve your storage conditions based on the recommendations in this guide. |
| Pressure buildup in the container | Thermal decomposition leading to the formation of gaseous byproducts. | 1. CAUTION: Handle the container with extreme care in a well-ventilated fume hood.2. Cool the container before slowly and carefully venting the excess pressure.3. Assess the storage temperature. If it is above the recommended cool conditions, relocate to a colder, more stable environment. |
| Cloudiness or discoloration of the liquid | Contamination with water leading to hydrolysis and the formation of insoluble byproducts. | 1. Confirm the presence of water. Anhydrous sodium sulfate (B86663) can be used as a simple test for the presence of significant moisture.2. If water is present, the material may need to be dried over a suitable drying agent and redistilled.3. Ensure all future handling is performed under anhydrous conditions. |
Quantitative Data on Stability
| Condition | Parameter | Expected Stability | Primary Decomposition Pathway |
| Temperature | 4°C (Refrigerated) | High | Minimal |
| Ambient (20-25°C) | Moderate | Slow Hydrolysis (if moisture is present) | |
| Elevated (>40°C) | Low | Accelerated Hydrolysis and Thermal Decomposition | |
| Moisture | Anhydrous (<50 ppm H₂O) | High | Minimal |
| Presence of trace moisture | Moderate to Low | Hydrolysis | |
| Presence of significant water | Very Low | Rapid Hydrolysis | |
| Atmosphere | Inert (Nitrogen/Argon) | High | Minimal |
| Air | Moderate | Potential for slow oxidation and hydrolysis | |
| pH of Contaminants | Neutral | Moderate | Slow Hydrolysis |
| Acidic or Basic | Low | Catalyzed Hydrolysis |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound.
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
- Perform a serial dilution to a final concentration of approximately 10 µg/mL.
2. GC-MS Parameters:
- Injector: 250°C, Split mode (e.g., 50:1)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/min to 200°C.
- Hold at 200°C for 2 minutes.
- Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- MS Detector:
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-200.
3. Data Analysis:
- The purity is determined by the relative area percentage of the main peak corresponding to this compound.
- Identify potential decomposition products by comparing their mass spectra to library data. Key fragments for the parent compound and potential impurities should be monitored.
Protocol 2: Accelerated Stability Study
This protocol can be used to evaluate the stability of this compound under stressed conditions.
1. Sample Setup:
- Dispense aliquots of high-purity this compound into several vials.
- Create different study groups:
- Control: Stored at 4°C.
- Elevated Temperature: Stored at 40°C.
- High Humidity: Stored at 25°C in a desiccator with a saturated salt solution to maintain a constant high relative humidity (e.g., 75% RH).
- Stabilized: Add a potential stabilizer (e.g., 0.1% w/w of a carbodiimide (B86325) stabilizer or a small amount of activated molecular sieves) to a set of vials stored under each condition.
2. Time Points:
- Analyze samples at initial time (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 4 weeks).
3. Analysis:
- At each time point, determine the purity of the sample using the GC-MS protocol described above.
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
Caption: Chemical decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting decomposition issues.
References
"strategies to improve the selectivity of Methyl chlorodifluoroacetate reactions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl chlorodifluoroacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed with this compound?
This compound is a reactive ester. Potential side reactions can include hydrolysis of the ester, reactions at the carbonyl group, and in some cases, reactions involving the halogenated carbon. Under certain conditions, such as in the presence of strong bases or nucleophiles, decomposition or polymerization may occur. For instance, in reactions aiming for nucleophilic addition to the carbonyl, competing ester cleavage can be a significant side reaction.
Q2: How does the reactivity of this compound compare to sodium chlorodifluoroacetate?
While both are sources of the chlorodifluoroacetate moiety, their reactivity and applications differ significantly. Sodium chlorodifluoroacetate is primarily used as a precursor for difluorocarbene via thermal decarboxylation.[1] In contrast, this compound is typically employed as an electrophile in reactions such as the Reformatsky reaction, where it reacts with a metal to form a zinc enolate that then adds to a carbonyl compound.[2] The choice between the two reagents depends on the desired transformation.
Q3: What general strategies can be employed to improve the selectivity of my reaction involving this compound?
Improving selectivity in chemical reactions is a multifactorial challenge. Key parameters to consider for optimization include:
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction pathways. Aprotic polar solvents like THF or DME are common in organometallic reactions involving esters.
-
Catalyst/Promoter: The choice of catalyst, ligand, or promoter can dramatically alter the chemo-, regio-, and stereoselectivity of a reaction.
-
Rate of Addition: Slow addition of a reagent can help to control the concentration of reactive intermediates and minimize side reactions.
-
Protecting Groups: In multifunctional substrates, protecting sensitive functional groups can prevent unwanted side reactions and improve chemoselectivity.
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in the Reformatsky Reaction
Problem: When reacting this compound with a ketone or aldehyde in the presence of zinc, you observe significant side products, such as self-condensation of the carbonyl compound or decomposition of the starting materials, leading to a low yield of the desired β-hydroxy ester.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or room temperature) instead of reflux. Monitor the reaction progress by TLC or GC/MS. | Reduced rate of side reactions, leading to a higher yield of the desired product. |
| Activate the Zinc | Before the reaction, activate the zinc metal by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum. Alternatively, use Rieke zinc. | Increased reactivity of the zinc, allowing for a lower reaction temperature and shorter reaction time, which can minimize side product formation. |
| Choice of Solvent | If using a non-polar solvent, switch to a more coordinating solvent like THF or DME. | Better solvation of the organozinc intermediate can improve its stability and reactivity towards the carbonyl compound. |
| Use of a Catalyst | In some cases, the addition of a catalyst, such as a nickel complex in electrochemical variants, can improve selectivity.[2] | The catalyst can promote the desired reaction pathway over competing side reactions.[2] |
Logical Workflow for Troubleshooting Poor Chemoselectivity:
Caption: Troubleshooting workflow for poor chemoselectivity.
Issue 2: Poor Diastereoselectivity in Aldol-Type Reactions
Problem: The reaction of the enolate derived from this compound with a chiral aldehyde results in a nearly 1:1 mixture of diastereomers.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of a Chiral Auxiliary | Introduce a chiral auxiliary on the aldehyde or, if applicable, modify the ester to a chiral derivative before enolate formation. | The chiral auxiliary will sterically direct the approach of the enolate, favoring the formation of one diastereomer. |
| Chelating Lewis Acids | If using a non-chelating Lewis acid (e.g., BF₃·OEt₂), switch to a chelating Lewis acid like TiCl₄ or MgBr₂. | Chelating Lewis acids can create a more rigid, cyclic transition state, which can lead to higher diastereoselectivity. |
| Optimize Enolate Geometry | The geometry (E/Z) of the enolate can influence the diastereoselectivity of the aldol (B89426) reaction. Vary the base (e.g., LDA vs. KHMDS) and solvent to favor the formation of one enolate isomer. | Control over the enolate geometry can translate to control over the relative stereochemistry of the product. |
| Lower Reaction Temperature | Perform the reaction at a significantly lower temperature (e.g., -78 °C). | At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, leading to higher selectivity. |
Key Concepts in Diastereoselective Aldol Reactions:
Caption: Factors influencing diastereoselectivity in aldol reactions.
Experimental Protocols
General Protocol for a Nickel-Catalyzed Electrochemical Reformatsky Reaction[2]
This protocol is a general guideline and should be optimized for specific substrates.
-
Apparatus Setup: In an undivided electrochemical cell equipped with a sacrificial zinc anode and a nickel foam cathode, add the carbonyl substrate (1.0 mmol) and a solution of a supporting electrolyte (e.g., tetraethylammonium (B1195904) perchlorate) in a suitable solvent (e.g., DMF).
-
Reagent Addition: Add this compound (1.2 mmol) to the cell.
-
Electrolysis: Apply a constant current (e.g., 10 mA) to the cell under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Monitor the consumption of the starting material by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, quench the reaction with an aqueous solution of Rochelle's salt and stir until the solution becomes clear. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Disclaimer: The information provided in this technical support center is for guidance only. All experiments should be conducted by qualified personnel in a properly equipped laboratory, and all necessary safety precautions should be taken. Users should consult the relevant safety data sheets (SDS) for all chemicals used.
References
"how to minimize side reactions in difluorocarbene chemistry"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize side reactions in difluorocarbene chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in difluorocarbene chemistry, and why does it occur? A1: The most prevalent side reaction is the dimerization of difluorocarbene (:CF2) to form tetrafluoroethylene (B6358150) (TFE).[1] This occurs because difluorocarbene is a highly reactive intermediate with a short half-life.[1] If the rate at which :CF2 is generated exceeds the rate at which it is "trapped" by the intended substrate, the excess carbene will rapidly dimerize.[1]
Q2: How does the choice of difluorocarbene precursor affect side reactions? A2: Different precursors release difluorocarbene under varied conditions (e.g., thermal, basic, nucleophilic activation), which significantly impacts the reaction profile.[1] For instance, thermal decomposition of reagents like sodium chlorodifluoroacetate requires high temperatures, which may not be suitable for sensitive substrates.[1][2] In contrast, reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3 or Ruppert-Prakash reagent) can be activated under much milder, ion-catalyzed conditions, offering better control.[1] Matching the precursor's activation requirements with the substrate's stability and reactivity is crucial for favoring the desired reaction.[1]
Q3: Can the reaction kinetics be unpredictable? My reaction sometimes accelerates unexpectedly. A3: Yes, this behavior is characteristic of certain generation methods, particularly the sodium iodide (NaI)-mediated reaction of TMSCF3.[1][3] This system can undergo a stochastic auto-acceleration, leading to unpredictable reaction rates and potential exotherms.[1][3] For more reproducible and controlled kinetics, using an initiator like tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) may be preferable, as it tends to result in auto-inhibition rather than acceleration.[1][3]
Q4: Why is a large excess of the difluorocarbene precursor often necessary? A4: An excess of the precursor, especially with TMSCF3, is often required to compensate for competing side reactions that consume the reagent without forming the desired product.[1] These side reactions can involve complex anionic chain processes that generate various byproducts, thereby reducing the overall efficiency of difluorocarbene transfer to the substrate.[1][3]
Q5: Are there more environmentally friendly methods for generating difluorocarbene? A5: Yes, progress has been made in developing greener methodologies. Microwave-assisted protocols using fluorinated acetate (B1210297) salts in low-boiling-point solvents can drastically reduce reaction times and avoid highly toxic or ozone-depleting substances.[2] Additionally, fluoroform (CHF3), an inexpensive and non-ozone-depleting gas, can be used as a difluorocarbene source under two-phase, basic conditions.[4] Recent methods also explore reactions under neat (solvent-free) or aqueous micellar catalysis conditions to reduce environmental impact.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of tetrafluoroethylene (TFE) or other oligomers. | The rate of :CF2 generation is too high compared to its rate of reaction with the substrate.[1] | 1. Reduce Reaction Temperature: Lowering the temperature will decrease the rate of precursor decomposition.[1] 2. Implement Slow Addition: Use a syringe pump to slowly add the precursor or initiator. This maintains a low, steady-state concentration of :CF2, disfavoring the second-order dimerization reaction.[1] 3. Decrease Reagent Concentration: Lowering the overall concentration can also help suppress dimerization.[1] 4. Change Precursor: Select a precursor that generates :CF2 more slowly or under milder conditions compatible with your substrate.[1] |
| Low yield of desired product / Low starting material conversion. | 1. Inefficient generation of difluorocarbene. 2. Reaction conditions are too harsh for the substrate, causing decomposition. 3. The substrate is too electron-poor for efficient reaction with the electrophilic difluorocarbene. | 1. Change Initiator/Catalyst: If using TMSCF3, switch from a less efficient initiator to a more active one (e.g., from TBAT to NaI for less reactive alkenes), but be mindful of kinetic control.[3] 2. Optimize Temperature: For thermal precursors, ensure the temperature is sufficient for decomposition but not so high that it degrades your substrate. Microwave heating can be an effective alternative to conventional heating.[2] 3. Increase Reagent Equivalents: An excess of the :CF2 precursor may be needed to drive the reaction to completion.[1] |
| Formation of unexpected byproducts (e.g., from reaction with solvent or base). | Difluorocarbene is reacting with other nucleophilic species present in the reaction mixture besides the intended substrate.[1] | 1. Solvent Selection: Choose a less reactive, aprotic solvent. 2. Base Selection: If a base is required, use a non-nucleophilic or sterically hindered base. 3. Control Stoichiometry: Ensure the substrate is present in sufficient concentration to outcompete other nucleophiles for the carbene. |
| Reaction fails to initiate. | 1. The initiator or catalyst is inactive or insufficient. 2. The temperature is too low for the chosen precursor. 3. Impurities in reagents or solvent are inhibiting the reaction. | 1. Check Reagent Quality: Use fresh, high-purity reagents and anhydrous solvents. 2. Increase Initiator Amount: A higher loading of the initiator (e.g., NaI, KF, TBAT) may be required.[5] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and side reactions. |
Quantitative Data Summary
The table below summarizes typical reaction conditions and yields for the difluorocyclopropanation of alkenes using different methods. This data is intended for comparative purposes; optimal conditions will vary with the specific substrate.
| Precursor | Initiator / Conditions | Substrate | Time | Temp (°C) | Yield (%) | Reference |
| TMSCF3 | NaI | Styrene | 12 h | 25 | 85 | [3] |
| TMSCF3 | TBAT | p-F-α-methylstyrene | ~1 h | 25 | >95 (NMR) | [3] |
| ClCF2COONa | Thermal (Conventional) | Various Alkenes | >12 h | >150 | Variable | [2] |
| ClCF2COONa | Thermal (Microwave) | Various Alkenes | 5 min | 170 | 60-90 | [2] |
| Me3SiCF2Br | KF | 1-Octene | 1 h | 25 | 85 | [5] |
| CHF3 | KOH (phase-transfer) | Phenols/Thiophenols | 6-24 h | 70 | 55-85 | [4] |
Key Experimental Protocols
Protocol 1: Difluorocyclopropanation using TMSCF3 and NaI Initiator
-
Materials: Alkene (1.0 mmol), (Trifluoromethyl)trimethylsilane (TMSCF3, 2.0-3.0 mmol, 2-3 equiv.), Sodium Iodide (NaI, 0.2 mmol, 0.2 equiv.), anhydrous solvent (e.g., THF or DME, 5 mL).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add the alkene and sodium iodide.
-
Add the anhydrous solvent and stir the mixture at room temperature until the NaI is dissolved or well-suspended.
-
Using a syringe pump, add the TMSCF3 dropwise to the reaction mixture over a period of 1-4 hours. Slow addition is crucial to maintain a low concentration of free :CF2 and minimize dimerization.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Microwave-Assisted Difluorocyclopropanation using Sodium Chlorodifluoroacetate
-
Materials: Alkene (1.0 mmol), Sodium Chlorodifluoroacetate (ClCF2COONa, 2.0-3.0 mmol, 2-3 equiv.), anhydrous THF (3 mL).
-
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the alkene and sodium chlorodifluoroacetate.
-
Add anhydrous THF and seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 170 °C (power setting ~300 W) for 5-10 minutes.[2]
-
After the reaction time, cool the vial to room temperature using compressed air.
-
Filter the reaction mixture to remove insoluble salts and wash the solid residue with a small amount of THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure. Note: The difluorocyclopropanated products can be volatile, so care should be taken during solvent removal.[2]
-
Purify the crude product by column chromatography on silica gel (typically with hexanes).
-
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for minimizing side reactions in difluorocarbene chemistry.
Caption: Troubleshooting flowchart for difluorocarbene reactions.
Caption: General workflow for minimizing side reactions.
Caption: Reaction pathways for difluorocarbene.
References
- 1. benchchem.com [benchchem.com]
- 2. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
Technical Support Center: Reactions Involving Methyl Chlorodifluoroacetate
Welcome to the technical support center for the scale-up of reactions involving methyl chlorodifluoroacetate (MCDFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the transition from laboratory to pilot or production scale.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Yield and Purity upon Scale-Up
Question: We observed a significant drop in yield and an increase in impurities when scaling up our difluoromethylation reaction using MCDFA from a 10 g to a 1 kg scale. What are the likely causes and how can we mitigate this?
Answer: A decrease in yield and purity upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" where the exothermic reaction accelerates, promoting side reactions and decomposition of both reactants and products. The lower surface-area-to-volume ratio of larger vessels makes heat dissipation more challenging.
-
Solution:
-
Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry and reaction mass viscosity to maintain homogeneity.
-
Controlled Addition: Instead of adding all reactants at once, implement a slow, controlled addition (semi-batch process) of a key reagent, such as MCDFA, to manage the heat generated in real-time.
-
Efficient Cooling: Utilize a reactor with a high-performance cooling jacket and ensure the heat transfer fluid is at an optimal temperature.
-
-
-
Side Reactions: The formation of byproducts can become more significant at a larger scale. In reactions with MCDFA, common side reactions include the formation of polymeric materials from difluorocarbene intermediates.[1]
-
Solution:
-
Stoichiometry Control: While catalytic amounts of copper are often used in lab-scale reactions, switching to a stoichiometric amount of copper can sometimes suppress carbene-related side reactions at a larger scale.[2]
-
Temperature Management: Strict temperature control is crucial to minimize the rate of side reactions, which often have a higher activation energy than the desired reaction.
-
-
-
Moisture Sensitivity: Many difluoromethylation reagents and intermediates are sensitive to moisture. Larger-scale operations present more opportunities for atmospheric moisture to enter the system.
-
Solution:
-
Inert Atmosphere: Ensure the reactor is thoroughly dried and purged with an inert gas like nitrogen or argon before starting the reaction. Maintain a positive pressure of the inert gas throughout the process.
-
Anhydrous Reagents and Solvents: Use anhydrous grade solvents and ensure all solid reagents are properly dried before use.
-
-
Issue 2: Uncontrolled Exotherm and Potential for Thermal Runaway
Question: During a pilot-plant run, we experienced a rapid and unexpected temperature increase that was difficult to control. What steps should we take to prevent a thermal runaway?
Answer: An uncontrolled exotherm is a serious safety hazard. A proactive approach to thermal management is essential.
-
Hazard Assessment: Before scaling up, it is critical to perform a thorough thermal hazard assessment.
-
Solution:
-
Calorimetry Studies: Use techniques like heat flow calorimetry to determine the heat of reaction (ΔHr), adiabatic temperature rise, and the rate of heat evolution. This data is vital for designing a safe process.
-
Identify Decomposition Hazards: Determine the decomposition temperature of your starting materials, intermediates, and final product to establish a maximum safe operating temperature.
-
-
-
Process Control: Implement robust process controls to manage the reaction exotherm.
-
Solution:
-
Controlled Dosing: As mentioned previously, the slow addition of a limiting reagent is one of the most effective ways to control the rate of heat generation.
-
Real-time Monitoring: Continuously monitor the internal reaction temperature and have a clear action plan for deviations from the setpoint.
-
Emergency Quenching: Have a pre-defined and tested emergency quenching procedure in place. This may involve adding a cold, inert solvent or a chemical quencher to rapidly stop the reaction.
-
-
Issue 3: Foaming and Off-Gassing
Question: We encountered significant foaming and gas evolution during our kilogram-scale reaction, which interfered with the process and workup. What causes this and how can it be managed?
Answer: Foaming is often caused by the evolution of gases, such as carbon dioxide, which can be a byproduct of reactions involving MCDFA.[1]
-
Gas Evolution: The reaction of MCDFA can generate CO2, leading to foaming, especially in viscous reaction mixtures.
-
Solution:
-
Adequate Headspace: Ensure the reactor has sufficient headspace to accommodate potential foaming.
-
Antifoaming Agents: Consider the addition of a suitable antifoaming agent, ensuring it does not interfere with the reaction chemistry or downstream processing.
-
Controlled Reaction Rate: A slower, more controlled reaction rate will lead to a more manageable rate of gas evolution.
-
-
-
Workup Issues: Foaming during workup can complicate phase separations.
-
Solution:
-
Careful Quenching: Add quenching agents slowly to control the rate of any gas evolution.
-
Allowing Time for Settling: Give the mixture adequate time to settle and for the foam to dissipate before attempting phase separation.
-
-
Frequently Asked Questions (FAQs)
Safety and Handling
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) should be worn when handling MCDFA?
-
Q3: What are the proper storage conditions for MCDFA?
Reaction and Process
-
Q4: Why is a gradual addition of MCDFA recommended for large-scale reactions?
-
A4: Gradual addition helps to control the reaction rate and manage the exotherm, preventing dangerous temperature spikes and reducing the formation of byproducts. This is particularly important in large reactors where heat dissipation is less efficient.[7]
-
-
Q5: What are common byproducts in reactions involving MCDFA, and how can they be minimized?
-
Q6: How critical is moisture control when using MCDFA?
-
A6: Extremely critical. Moisture can react with MCDFA and other reagents, leading to decreased yields and the formation of unwanted byproducts. Always use anhydrous solvents and operate under an inert atmosphere.
-
Purification and Workup
-
Q7: What are some effective methods for purifying products from large-scale difluoromethylation reactions?
-
A7: While laboratory-scale purifications often rely on chromatography, this can be impractical and costly at a large scale. Crystallization, distillation, and extraction are preferred methods for purifying multi-kilogram quantities of product. Optimizing the reaction to minimize impurities is the most effective purification strategy.
-
-
Q8: How can copper salts be removed from the final product at a large scale?
-
A8: Copper removal can be achieved through aqueous washes with complexing agents. One user suggested that an excess of sodium thiosulfate (B1220275) is effective for solubilizing copper as a colorless Cu(I) thiosulfate complex.[2]
-
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Mode of MCDFA Addition | Single portion | Slow addition over 2-4 hours | Controlled feed over 8-12 hours |
| Typical Yield | 85-95% | 70-85% | 65-80% |
| Key Impurity Profile | <1% polymeric byproduct | 2-5% polymeric byproduct | 5-10% polymeric byproduct |
| Heat Management | Stir plate, ice bath | Jacketed reactor with chiller | High-efficiency cooling system, heat flow monitoring |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Optimized impeller design, baffles |
| Cycle Time | 2-4 hours | 8-12 hours | 24-36 hours |
Note: The data in this table is illustrative and intended to highlight common trends observed during the scale-up of exothermic reactions. Actual values will vary depending on the specific reaction and equipment.
Experimental Protocols
Kilogram-Scale Trifluoromethylation using this compound, Copper(I) Iodide, and Potassium Fluoride
This protocol is adapted from a reported kilogram-scale synthesis.[7]
1. Reactor Setup and Inerting:
-
A 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet is used.
-
The reactor is thoroughly cleaned, dried, and purged with dry nitrogen for at least 2 hours to ensure an inert atmosphere.
2. Charging of Reagents:
-
The reactor is charged with the aryl iodide substrate (e.g., methyl 6-chloro-5-iodonicotinate), copper(I) iodide (CuI), and potassium fluoride (KF) under a positive pressure of nitrogen.
-
Anhydrous N-methyl-2-pyrrolidone (NMP) is added as the solvent.
3. Reaction Execution:
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 120 °C) using the reactor's heating jacket.
-
This compound (MCDFA) is added slowly and controllably to the heated reaction mixture over a period of several hours using a dosing pump.
-
The internal temperature is carefully monitored throughout the addition to ensure it remains within the specified range.
-
After the addition is complete, the reaction is held at the set temperature and monitored by an appropriate analytical method (e.g., HPLC, GC) until completion.
4. Workup and Isolation:
-
The reaction mixture is cooled to room temperature.
-
The mixture is transferred to a larger vessel and diluted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic phase is washed sequentially with water and brine to remove NMP and inorganic salts. Special care is taken during phase separation to manage any potential foaming.
-
The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
5. Purification:
-
The crude product is purified by a suitable large-scale method, such as crystallization or distillation, to achieve the desired purity.
Mandatory Visualizations
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Chemjobber: Process Wednesday: trifluoromethylation on kilogram scale [chemjobber.blogspot.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 1514-87-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals
The incorporation of a trifluoromethyl (–CF3) group is a paramount strategy in medicinal chemistry and materials science. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. A diverse array of reagents has been developed to facilitate this transformation, each with distinct mechanisms, reactivity profiles, and suitable applications. This guide provides a comparative analysis of Methyl Chlorodifluoroacetate against other prominent trifluoromethylating agents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent.
Overview of Trifluoromethylating Agents
Trifluoromethylating agents are generally classified based on their mechanism of action: nucleophilic, electrophilic, and radical. The choice of reagent is dictated by the substrate's electronic properties and the desired reaction outcome.
| Reagent Class | Key Examples | Mechanism | Typical Substrates |
| Difluorocarbene Precursor | This compound | Forms a Cu-CF3 species via a difluorocarbene intermediate. | Aryl & Alkenyl Halides |
| Nucleophilic ("CF3⁻") | Ruppert-Prakash Reagent (TMSCF3) | Delivers a trifluoromethyl anion equivalent.[1] | Aldehydes, Ketones, Imines |
| Electrophilic ("CF3⁺") | Togni Reagents, Umemoto Reagents | Delivers a trifluoromethyl cation equivalent.[2][3] | β-ketoesters, Silyl Enol Ethers, Thiols, Alkenes |
| Radical ("CF3•") | Langlois' Reagent (CF3SO2Na) | Generates a trifluoromethyl radical.[4] | Electron-rich and electron-deficient (hetero)arenes |
This compound: A Cost-Effective Precursor
This compound (ClCF2CO2Me) serves as an inexpensive and convenient precursor for trifluoromethylation, particularly for aryl and alkenyl halides.[5] Its mechanism is distinct from direct "CF3⁺" or "CF3⁻" donors. In the presence of a copper source (e.g., CuI), it is believed to first undergo decarboxylation to generate a highly reactive difluorocarbene (:CF2). This intermediate then reacts with a fluoride (B91410) source (often from another equivalent of the reagent or an additive like CsF) in the presence of copper to form the active trifluoromethylating species, [CuCF3].[6][7]
This in-situ generation of the active copper-trifluoromethyl species makes it a practical choice for large-scale synthesis.[6]
Proposed Mechanism of Action
The trifluoromethylation using this compound proceeds through a copper-mediated pathway involving a key difluorocarbene intermediate.
Caption: Proposed pathway for trifluoromethylation using this compound.
Comparison with Other Trifluoromethylating Agents
A. Electrophilic Agents: Togni & Umemoto Reagents
Togni and Umemoto reagents are the most common electrophilic ("CF3⁺") agents. Togni's reagents are hypervalent iodine compounds, while Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts.[8] They are highly effective for the trifluoromethylation of soft nucleophiles like β-ketoesters, enolates, and thiols.[3][9]
Performance Data: Trifluoromethylation of β-Ketoesters
The efficiency of these reagents can be substrate-dependent. For activated methylene (B1212753) compounds, Umemoto-type reagents often show superior performance.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference(s) |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-indanone-2-carboxylate | Low / Inefficient | [3][10] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-indanone-2-carboxylate | Good to Excellent | [10] |
| Sulfonium Salt | Cyclopropyl-substituted Thiophenium Salt | β-Ketoesters | "Much higher yields" than Togni/Umemoto | [3] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84% | [10] |
Mechanism of Electrophilic Trifluoromethylation
The mechanism can proceed via a polar Sₙ2-type pathway or a Single Electron Transfer (SET) pathway, often catalyzed by copper salts, leading to a CF3 radical.[2][11][12]
Caption: Dual mechanistic possibilities for electrophilic trifluoromethylating agents.
B. Nucleophilic Agents: Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is the most widely used nucleophilic ("CF3⁻") agent.[13] It requires activation by a nucleophilic initiator (e.g., fluoride, alkoxide) to generate the trifluoromethide anion ([CF3]⁻).[1][14] This process operates via an anionic chain reaction.[1][13] It is highly effective for carbonyls and imines.
Mechanism of Nucleophilic Trifluoromethylation
The reaction is initiated by a catalytic amount of a nucleophile, which generates the key trifluoromethide anion that propagates a chain reaction.
Caption: Anionic chain mechanism for the Ruppert-Prakash reagent.
C. Radical Agents: Langlois' Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate (CF₃SO₂Na), or Langlois' reagent, is an inexpensive, stable solid that serves as an excellent source of the trifluoromethyl radical (•CF3) in the presence of an oxidant (e.g., tBuOOH).[4][15] This radical nature makes it highly effective for the trifluoromethylation of electron-rich and electron-deficient (hetero)arenes via a free-radical aromatic substitution mechanism.[16]
Mechanism of Radical Trifluoromethylation
Oxidation of the sulfinate salt generates the trifluoromethyl radical, which then engages the substrate.
Caption: Generation of the CF3 radical from Langlois' reagent.
Experimental Protocols
Protocol 1: Copper-Mediated Trifluoromethylation of an Aryl Iodide with this compound Derivative
This protocol is adapted from procedures for related copper-mediated trifluoromethylations.[6][17]
Materials:
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (1.2 mmol)
-
This compound (or related precursor like MFSDA) (4.0 - 6.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the aryl iodide (1.0 mmol) and CuI (1.2 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add the this compound (or related reagent) via syringe.
-
Heat the reaction mixture to 75-100 °C and stir for 5-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the trifluoromethylated arene.
Protocol 2: Electrophilic Trifluoromethylation of a β-Keto Ester with Togni's Reagent
This protocol describes a phase-transfer catalyzed reaction.[3]
Materials:
-
β-Keto ester (e.g., 2-methyl-1-indanone-2-carboxylate) (1.0 mmol)
-
Togni's Reagent I (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol)
-
Dichloromethane (DCM) / Water (1:1 mixture, 10 mL total)
Procedure:
-
To a round-bottom flask, add the β-keto ester (1.0 mmol), Togni's Reagent I (1.1 mmol), K₂CO₃ (2.0 mmol), and TBAB (0.1 mmol).
-
Add the DCM/water (1:1) solvent mixture.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the α-trifluoromethyl-β-keto ester.
Conclusion
The selection of a trifluoromethylating agent is a critical decision in the design of synthetic routes.
-
This compound stands out as a cost-effective and practical option for the trifluoromethylation of aryl and alkenyl halides, particularly in process chemistry, by leveraging copper catalysis and in-situ generation of the active reagent.[5][6]
-
Togni and Umemoto reagents are powerful electrophilic agents ideal for a broad scope of soft nucleophiles, with Umemoto-type reagents often providing higher yields for β-ketoesters.[3][10]
-
The Ruppert-Prakash reagent is the gold standard for nucleophilic trifluoromethylation of carbonyls and imines, operating through a well-understood anionic chain mechanism.[1]
-
Langlois' reagent offers a robust and operationally simple radical-based method, which is especially useful for the direct C-H trifluoromethylation of heterocycles.[15]
Researchers should carefully consider the substrate, desired functional group tolerance, cost, and scalability when choosing the most appropriate agent for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 14. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity of Methyl Chlorodifluoroacetate and Ethyl Chlorodifluoroacetate: A Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of Methyl chlorodifluoroacetate (MCDFA) and Ethyl chlorodifluoroacetate (ECDFA). While direct, comprehensive comparative studies on the reactivity of these two specific esters in common solution-phase reactions are not extensively documented, this report synthesizes available experimental data from gas-phase reactions and established principles of organic chemistry to offer insights into their relative reactivity.
Theoretical Reactivity Profile
In typical nucleophilic acyl substitution reactions, the reactivity of an ester is influenced by both electronic and steric factors centered around the carbonyl group.[1][2]
-
Electronic Effects: The ethyl group in ECDFA is slightly more electron-donating than the methyl group in MCDFA. This increased inductive effect can marginally decrease the electrophilicity of the carbonyl carbon in ECDFA, potentially leading to a slightly slower rate of reaction with nucleophiles compared to MCDFA.
-
Steric Hindrance: The ethyl group is bulkier than the methyl group, which may cause a minor increase in steric hindrance for an incoming nucleophile. This effect would also suggest a slightly slower reaction rate for ECDFA compared to MCDFA in reactions sensitive to steric effects.
Based on these fundamental principles, it is reasonable to hypothesize that this compound would be marginally more reactive than Ethyl chlorodifluoroacetate towards nucleophilic attack in solution. However, this difference is expected to be small and may be overshadowed by other reaction parameters such as solvent, temperature, and the nature of the nucleophile.
Experimental Data Summary
A study on the gas-phase reactions of MCDFA and ECDFA with chlorine atoms provides the most direct available comparative kinetic data.[3][4][5] While not a solution-phase nucleophilic substitution, this data offers valuable insight into the reactivity of the C-H bonds within the alkyl portions of the molecules.
The study determined the temperature-dependent rate coefficients for the abstraction of a hydrogen atom by a chlorine atom.[3][4][5]
Table 1: Arrhenius Expressions for the Gas-Phase Reaction with Cl Atoms [3][4][5]
| Compound | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) |
| This compound (MCDFA) | k = (9.6 ± 5.1) x 10⁻¹² exp[-(1363 ± 79)/T] |
| Ethyl chlorodifluoroacetate (ECDFA) | k = (64.4 ± 29.7) x 10⁻¹² exp[-(1110 ± 68)/T] |
These expressions indicate that the reaction rate for ECDFA is significantly faster than for MCDFA under the studied atmospheric conditions.[3][5] This is attributed to the presence of the more easily abstractable hydrogen atoms on the -CH₂- group of the ethyl moiety.[3][4]
Table 2: Product Yields in the Gas-Phase Reaction with Cl Atoms [3][4]
| Reactant | Product | Yield (%) |
| MCDFA | Chlorodifluoroacetic Acid | 34 ± 5 |
| ECDFA | Chlorodifluoroacetic Acid | 86 ± 8 |
The higher yield of chlorodifluoroacetic acid from ECDFA is explained by the primary fate of the radical formed after H-atom abstraction from the ethyl group, which is an α-ester rearrangement.[3][4]
Physicochemical Properties
The physical properties of these compounds can influence reaction conditions and solvent choice.
Table 3: Physicochemical Properties of MCDFA and ECDFA
| Property | This compound (MCDFA) | Ethyl chlorodifluoroacetate (ECDFA) |
| CAS Number | 1514-87-0 | 383-62-0[6] |
| Molecular Formula | C₃H₃ClF₂O₂[7] | C₄H₅ClF₂O₂[8] |
| Molecular Weight | 144.50 g/mol | 158.53 g/mol [6] |
| Boiling Point | 79-81 °C | 96-97.5 °C[6] |
| Density (at 25 °C) | 1.37 g/mL | 1.252 g/mL[6] |
| Refractive Index (n20/D) | 1.349 | 1.358[6] |
Reaction Mechanisms and Pathways
The primary reaction pathway for esters is nucleophilic acyl substitution.[2] This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group (alkoxide).
Caption: General mechanism for nucleophilic acyl substitution on chlorodifluoroacetate esters.
Representative Experimental Protocols
While a direct comparative protocol is unavailable, the following sections detail common reactions involving these types of compounds.
The kinetic data presented in Table 1 was obtained using a relative rate technique in a large-scale photoreactor.[3][4][5]
-
Apparatus: A 1080 L photoreactor was used, coupled with in situ FTIR spectroscopy for monitoring reactants and products.[3][4][5]
-
Conditions: Experiments were conducted over a temperature range of 287–313 K at a total pressure of approximately 1000 mbar of synthetic air.[3][4][5]
-
Procedure:
-
A known concentration of the chlorodifluoroacetate ester and a reference compound (for which the reaction rate with Cl atoms is known) are introduced into the photoreactor.
-
Cl atoms are generated in situ, typically by photolysis of a precursor like Cl₂.
-
The decay of the ester and the reference compound is monitored simultaneously by FTIR spectroscopy.
-
The ratio of the rate coefficients is determined from the relative decay rates.
-
Methyl and ethyl chlorodifluoroacetate are related to sodium chlorodifluoroacetate, a common reagent for difluoromethylation. This protocol illustrates a typical application of the chlorodifluoroacetate moiety.[9]
-
Reaction: Difluoromethylation of thiols via in situ generation of difluorocarbene.[9]
-
Reagents:
-
Procedure:
-
To an oven-dried reaction vial, add the thiol, sodium chlorodifluoroacetate, and potassium carbonate.[9]
-
Evacuate the vial and backfill with an inert atmosphere (e.g., argon).
-
Add DMF as the solvent.[9]
-
Seal the vial and heat the reaction mixture to 95 °C with stirring.[9]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or NMR).
-
Upon completion, cool the reaction mixture, and perform an appropriate workup and purification to isolate the difluoromethylated product.
-
Conclusion
While direct comparative data for the solution-phase reactivity of this compound and Ethyl chlorodifluoroacetate is limited, a combination of theoretical principles and gas-phase experimental data provides a basis for comparison.
-
Theoretically, This compound is expected to be slightly more reactive towards nucleophilic acyl substitution in solution due to lesser steric hindrance and a slightly more electrophilic carbonyl carbon.
-
Experimental gas-phase data demonstrates that Ethyl chlorodifluoroacetate is significantly more reactive towards radical-initiated hydrogen abstraction from its alkyl chain.[3][5] The subsequent reaction pathways are also different, with ECDFA leading to a much higher yield of chlorodifluoroacetic acid.[3][4]
Researchers and drug development professionals should consider these distinct reactivity profiles when selecting one of these reagents. For reactions involving nucleophilic attack at the carbonyl carbon, MCDFA may offer a slight advantage. Conversely, if the reaction chemistry involves the alkyl portion of the ester, the differing reactivity of the methyl and ethyl groups, as highlighted by the gas-phase studies, becomes a critical consideration.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Atmospheric sink of this compound and ethyl chlorodifluoroacetate: temperature dependent rate coefficients, product distribution of their reactions with Cl atoms and CF2ClC(O)OH formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Atmospheric sink of this compound and ethyl chlorodifluoroacetate: temperature dependent rate coefficients, product distribution of the ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03454C [pubs.rsc.org]
- 6. Ethyl chlorodifluoroacetate 98 383-62-0 [sigmaaldrich.com]
- 7. This compound | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetic acid, 2-chloro-2,2-difluoro-, ethyl ester | C4H5ClF2O2 | CID 67843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Clear Advantage: Why Methyl Chlorodifluoroacetate Outperforms Gaseous Fluorinating Agents in Modern Synthesis
In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a proven method for enhancing the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2] The difluoromethyl group (–CF2H) is of particular interest. However, the introduction of this moiety has traditionally relied on hazardous and difficult-to-handle gaseous fluorinating agents. This guide provides an objective comparison between Methyl Chlorodifluoroacetate (and its derivatives like Sodium Chlorodifluoroacetate) and traditional gaseous fluorinating agents, highlighting the significant advantages of the former in terms of safety, handling, efficiency, and environmental impact, supported by experimental data.
Superior Handling and Safety Profile
This compound is a liquid, while its commonly used salt, sodium chlorodifluoroacetate (SCDA), is a bench-stable crystalline solid.[1][3][4] This presents a stark contrast to gaseous fluorinating agents like elemental fluorine (F₂), sulfur tetrafluoride (SF₄), and chlorodifluoromethane (B1668795) (HCF₂Cl), which pose significant handling challenges and safety risks.
-
Gaseous Agents: Require specialized equipment such as gas cabinets, remote-controlled valves, and continuous monitoring systems.[5][6] They are often highly toxic, corrosive, and can react violently with a wide range of materials.[5][7][8] For instance, elemental fluorine is the most powerful known oxidizer and can cause severe damage to all exposed tissues.[5] Sulfur tetrafluoride is also corrosive and toxic, with exposure causing respiratory distress and skin burns.[7][8]
-
This compound/SCDA: As a liquid or a stable solid, it can be handled using standard laboratory equipment without the need for complex gas delivery systems.[3][9] While appropriate personal protective equipment should always be used, the risks associated with accidental release are significantly lower compared to the rapid and widespread exposure from a gas leak. An AstraZeneca process development team found SCDA preferable to gaseous chlorodifluoromethane for the synthesis of Roflumilast, citing the latter's toxicity and challenging application on a large scale.[3]
Comparison of Safety and Handling Requirements
| Feature | This compound / SCDA | Gaseous Fluorinating Agents (F₂, SF₄) |
| Physical State | Liquid / Solid[1][4] | Gas[5][7] |
| Toxicity | Corrosive, Flammable Liquid[4] | Highly Toxic, Corrosive[5][8] |
| Handling | Standard laboratory glassware and procedures.[3][9] | Specialized gas handling equipment, ventilated gas cabinets, and remote controls are required.[5][6] |
| Storage | Stored as a flammable liquid or stable solid.[1][4] | Requires specialized gas cylinders and storage in vented cabinets.[5] |
| Environmental Impact | Relatively low environmental impact.[3] | Many are potent greenhouse gases or ozone-depleting substances (e.g., HCF₂Cl).[3][10][11] |
Mechanism of Action and Reaction Efficiency
This compound and its sodium salt serve as excellent precursors to difluorocarbene (:CF₂), a key reactive intermediate for introducing the –CF₂H group.[3][9] The reaction proceeds via thermal decarboxylation, which is a simple and efficient process.
Caption: Mechanism of difluoromethylation using Sodium Chlorodifluoroacetate.
This method provides consistently high yields across a wide range of substrates, including phenols, thiols, amines, and selenols.[3][9] In contrast, reactions with gaseous agents like chlorodifluoromethane can suffer from variable yields and the formation of undesired dimer and trimer byproducts, especially in large-scale production.[3]
Performance Data: Difluoromethylation of Heteroatoms using SCDA
The following table summarizes the yields obtained for the difluoromethylation of various nucleophiles using Sodium Chlorodifluoroacetate (SCDA), demonstrating its broad applicability and efficiency.
| Substrate (Nucleophile Type) | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxythiophenol (Thiol) | 4-Methoxyphenyl difluoromethyl sulfide | DMF | 95 | 95 | [9] |
| 4-Chlorothiophenol (Thiol) | 4-Chlorophenyl difluoromethyl sulfide | DMF | 95 | 98 | [9] |
| 2-Naphthalenethiol (Thiol) | 2-Naphthyl difluoromethyl sulfide | DMF | 95 | 93 | [9] |
| 4-tert-Butylphenol (Phenol) | 4-tert-Butylphenyl difluoromethyl ether | DMF/H₂O | 120 | 94 | [3] |
| Indazole (N-Heterocycle) | 1-(Difluoromethyl)-1H-indazole | DMF | 95 | 88 | [9] |
| Phenylselenol (Selenol) | Phenyl difluoromethyl selenide | DMF | 95 | 80 | [9] |
Detailed Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers
This protocol is adapted from a procedure in Organic Syntheses for the difluoromethylation of a phenol (B47542) using sodium chlorodifluoroacetate.[3]
1. Reagent and Apparatus Setup:
-
A three-necked round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, and a reflux condenser topped with another septum.
-
The system is purged with an inert gas (Nitrogen or Argon).
-
The flask is charged with Cesium Carbonate (Cs₂CO₃), the phenol substrate, N,N-Dimethylformamide (DMF), and water.
-
The resulting solution is degassed with the inert gas for 1 hour.
2. Reaction Execution:
-
Sodium chlorodifluoroacetate (SCDA) is added to the flask in one portion under a positive stream of inert gas.
-
The reaction apparatus is lowered into a preheated oil bath at 120 °C and stirred vigorously for 2 hours.
-
Reaction progress is monitored by Thin-Layer Chromatography (TLC).
3. Workup and Purification:
-
After completion, the flask is removed from the oil bath and allowed to cool to room temperature.
-
The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., hexanes or ethyl acetate).
-
The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
The solvent is removed by rotary evaporation under reduced pressure.
-
The final product is dried under high vacuum to yield the pure aryl difluoromethyl ether.
Caption: General experimental workflow for difluoromethylation of phenols.
Conclusion: A Safer, More Practical Alternative
For researchers, scientists, and drug development professionals, this compound and its sodium salt represent a superior alternative to hazardous gaseous fluorinating agents. The advantages are clear and compelling:
-
Safety and Handling: As a stable liquid or solid, it eliminates the significant risks and complex infrastructure associated with high-pressure, corrosive, and toxic gases.[3][5][7]
-
Cost-Effectiveness: SCDA is an inexpensive and readily available bulk chemical, making it attractive for both discovery and process chemistry.[9]
-
Efficiency and Reliability: It provides high and reproducible yields for the difluoromethylation of a broad scope of substrates, avoiding the byproduct formation and variability seen with some gaseous reagents.[3][9]
-
Environmental Responsibility: It offers a lower environmental impact compared to ozone-depleting and potent greenhouse gases like chlorodifluoromethane.[3][11]
By adopting this compound, the scientific community can more safely and efficiently synthesize novel fluorinated molecules, accelerating innovation in medicine and material science.
Caption: Comparison of attributes: this compound vs. Gaseous Agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 氯代二氟乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ODM. Is Sulfur Tetrafluoride Gas Toxic? [taiyugas.com]
- 8. nj.gov [nj.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to NMR Analysis for the Validation of Products from Methyl Chlorodifluoroacetate
For researchers, scientists, and drug development professionals working with fluorinated compounds, the precise validation of reaction products is of paramount importance. Methyl chlorodifluoroacetate is a valuable reagent for introducing the difluoromethyl group, a motif of growing interest in medicinal chemistry due to its ability to modulate the physicochemical and biological properties of molecules. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of products derived from this compound, supported by experimental data and detailed protocols.
The Power of ¹⁹F NMR in Product Validation
¹⁹F NMR spectroscopy stands out as a primary and indispensable tool for the analysis of fluorinated compounds. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it a highly sensitive nucleus for NMR detection. A key advantage is its wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis, even in complex reaction mixtures. Furthermore, the absence of endogenous fluorine in most biological systems and organic starting materials ensures that the observed signals are directly attributable to the fluorinated products of interest.
Performance Comparison: NMR vs. Alternative Methods
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are staples in the analytical laboratory, they present certain limitations, particularly in the quantitative analysis of fluorinated compounds. The following table summarizes a qualitative and quantitative comparison of these methods.
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the nuclear magnetic resonance of ¹⁹F nuclei. | Separates compounds based on volatility and boiling point, followed by mass-based detection. | Separates compounds based on polarity and interaction with a stationary phase. |
| Quantitative Analysis | Excellent and direct, using an internal standard.[1] | Can be quantitative, but often requires calibration curves for each analyte and may be affected by ionization efficiency. | Quantitative, but requires calibration curves and is dependent on the chromophore of the analyte. |
| Structural Information | Provides detailed structural information through chemical shifts and coupling constants. | Provides mass-to-charge ratio and fragmentation patterns, aiding in structural elucidation. | Provides retention time, which is not a direct measure of structure. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[2] | May require derivatization to increase volatility.[3][4] | Dissolution in a suitable mobile phase. |
| Throughput | Moderate; can be automated. | High, especially with an autosampler. | High, especially with an autosampler. |
| Limitations | Lower sensitivity compared to MS for trace analysis. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Peak co-elution can be a challenge for complex mixtures. |
Experimental Data: NMR Characterization of Difluoromethylated Products
This compound (or its corresponding sodium salt) is commonly used to introduce a difluoromethyl (-CHF₂) group onto various nucleophiles. The following table presents typical ¹H and ¹⁹F NMR data for products obtained from such reactions.
| Product | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 4-(Difluoromethoxy)benzonitrile | 7.69 (d, J = 8.5 Hz, 2H), 7.22 (d, J = 8.5 Hz, 2H), 6.61 (t, J = 72.4 Hz, 1H) | -82.35 (d, J = 72.5 Hz, 2F)[5] |
| Methyl 4-(difluoromethoxy)benzoate | 8.05 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 6.59 (t, J = 73.2 Hz, 1H), 3.91 (s, 3H) | -81.80 (d, J = 73.2 Hz, 2F)[5] |
| (4-Bromobenzyl)(difluoromethyl)sulfane | 7.46 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 6.73 (t, J = 56.3 Hz, 1H), 3.96 (s, 2H) | -94.20 (d, J = 56.3 Hz, 2F)[5] |
| 1-(Difluoromethyl)-1H-indazole & 2-(Difluoromethyl)-2H-indazole | Complex multiplets | -90.80 (dd) and -92.05 (dd) for one isomer[6] |
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR Analysis
This protocol outlines the steps for the accurate quantification of a fluorinated product in a reaction mixture using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial.
-
Add a known amount (accurately weighed, 5-10 mg) of a suitable internal standard (e.g., trifluorotoluene or hexafluorobenzene). The internal standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in which both the sample and the internal standard are fully soluble.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Acquire a ¹⁹F NMR spectrum with proton decoupling.
-
Key Acquisition Parameters:
-
Pulse Angle: 30° or 45° to ensure complete relaxation between scans.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in both the analyte and the internal standard. A conservative value of 30-60 seconds is often used for accurate quantification.[1]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Spectral Width (sw): Wide enough to encompass all fluorine signals of interest.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard using the following equation:
-
The purity or yield of the product can then be determined based on the initial mass of the crude mixture.
Protocol 2: GC-MS Analysis of Volatile Products
This protocol is suitable for the analysis of thermally stable and volatile products. Derivatization may be necessary for polar compounds.
1. Sample Preparation:
-
Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If the products are not volatile, consider derivatization (e.g., silylation) to increase their volatility.[4]
2. GC-MS Instrument Parameters:
-
Injector Temperature: Typically 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode with a scan range of m/z 50-500.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak to identify the molecular ion and fragmentation patterns, which can be compared to a library (e.g., NIST) for compound identification.
Protocol 3: HPLC Analysis of Non-Volatile Products
This protocol is suitable for the analysis of non-volatile or thermally labile compounds.
1. Sample Preparation:
-
Dissolve a small amount (1 mg) of the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrument Parameters:
-
Column: A reversed-phase C18 or a specialized fluorinated stationary phase column can be effective for separating fluorinated compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.
-
Detector: A UV detector is often used, but its sensitivity depends on the presence of a chromophore in the analyte. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for compounds without a UV chromophore.
-
Flow Rate: Typically 1 mL/min.
3. Data Analysis:
-
Identify the peaks based on their retention times.
-
Quantification is achieved by creating a calibration curve with known concentrations of a reference standard.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the validation of products from a reaction involving this compound.
Caption: Workflow for product validation from this compound reactions.
Conclusion
For the validation of products derived from this compound, ¹⁹F NMR spectroscopy is an unparalleled analytical technique. Its high sensitivity, wide chemical shift range, and the direct correlation between signal integral and molar amount make it the method of choice for both qualitative and quantitative analysis. While GC-MS and HPLC are valuable complementary techniques, particularly for assessing the presence of non-fluorinated byproducts and for purification, they often require more extensive method development and may not provide the same level of quantitative accuracy for all fluorinated species in a mixture. A comprehensive approach, utilizing the strengths of each technique as outlined in the workflow, will ensure the rigorous and unambiguous validation of these important fluorinated molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 氯代二氟乙酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Unmasking Byproducts: A Guide to Mass Spectrometry Techniques for the Analysis of Methyl Chlorodifluoroacetate Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of mass spectrometry techniques for the identification and quantification of potential byproducts in Methyl chlorodifluoroacetate, a key building block in the synthesis of fluorinated compounds.
This compound (C₃H₃ClF₂O₂) is a valuable reagent in the pharmaceutical and agrochemical industries. However, its synthesis and degradation can lead to the formation of byproducts that may impact reaction efficiency, final product purity, and safety. This document details and compares the primary mass spectrometry-based methods for analyzing these impurities, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Potential Byproducts of this compound
The most anticipated byproduct of this compound is Chlorodifluoroacetic acid (CDFA) , which can form through hydrolysis of the ester. Other potential impurities may arise from the manufacturing process, which often utilizes sodium chlorodifluoroacetate. Under thermal conditions, this precursor can generate difluorocarbene, a reactive intermediate that could lead to the formation of various side products.
Comparison of Analytical Techniques
Both GC-MS and LC-MS/MS offer robust platforms for the identification and quantification of byproducts. The choice between these techniques often depends on the volatility and thermal stability of the analytes, as well as the required sensitivity and sample throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by mass analysis. | Separates compounds in the liquid phase followed by mass analysis, often with fragmentation for increased specificity. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wider range of polar and non-volatile compounds. |
| Derivatization | Often necessary for polar analytes like carboxylic acids to increase volatility.[1] | Generally not required for polar analytes, allowing for direct analysis of aqueous samples.[2] |
| Sample Preparation | Can be more complex due to the need for extraction and derivatization. | Typically simpler, often involving a "dilute-and-shoot" approach for aqueous samples.[3] |
| Sensitivity | Can achieve low detection limits, especially with selective derivatizing agents. | Generally offers very high sensitivity and specificity, particularly with Multiple Reaction Monitoring (MRM). |
| Typical Analytes | Derivatized carboxylic acids, volatile organic impurities. | Polar, non-volatile byproducts like haloacetic acids. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For the analysis of non-volatile byproducts like Chlorodifluoroacetic acid, a derivatization step is essential to increase their volatility for GC-MS analysis. A common and effective method involves esterification using Pentafluorobenzyl bromide (PFBBr).
Sample Preparation and Derivatization Protocol (adapted for CDFA):
-
Extraction: Acidify the aqueous sample containing potential byproducts to a pH < 2 with a suitable acid (e.g., sulfuric acid). Extract the acidic analytes into an organic solvent like methyl tert-butyl ether (MTBE).
-
Derivatization: Concentrate the extract and add a solution of Pentafluorobenzyl bromide (PFBBr) in a suitable solvent, along with a catalyst such as a tertiary amine (e.g., triethylamine). Heat the mixture to facilitate the reaction, converting the carboxylic acids to their PFB esters.
-
Cleanup: After the reaction, wash the organic layer to remove excess reagents and byproducts. Dry the extract over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the final extract into the GC-MS system.
GC-MS Instrumental Parameters:
| Parameter | Typical Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of polar byproducts like Chlorodifluoroacetic acid in aqueous samples without the need for derivatization, significantly simplifying the workflow.
Sample Preparation Protocol:
-
Filtration: For aqueous samples, filter through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilution: If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.
LC-MS/MS Instrumental Parameters:
| Parameter | Typical Value |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| MS Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Mass Spectral Information
The following table summarizes key mass-to-charge ratio (m/z) values for the identification of Chlorodifluoroacetic acid using both GC-MS (as its PFB derivative) and LC-MS/MS.
| Analyte | Technique | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| Chlorodifluoroacetic acid-PFB ester | GC-MS (EI) | 310 [M]⁺• | 181 [C₆F₅CH₂]⁺, 129 [ClCF₂CO]⁺ |
| Chlorodifluoroacetic acid | LC-MS/MS (ESI-) | 129 [M-H]⁻ | 85 [M-H-CO₂]⁻, 65 [ClCF₂]⁻ |
Workflow for Byproduct Identification
The following diagram illustrates a general workflow for the identification of unknown byproducts in a chemical sample using mass spectrometry.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the identification and quantification of byproducts in this compound. The choice of method will depend on the specific analytical needs. GC-MS, with a derivatization step, provides excellent separation and identification of volatile and semi-volatile byproducts. For rapid and direct analysis of polar, non-volatile byproducts like Chlorodifluoroacetic acid, LC-MS/MS is the preferred method due to its simplified sample preparation and high sensitivity. By employing these mass spectrometry techniques, researchers and manufacturers can ensure the quality and purity of this compound, leading to more robust and reliable chemical processes.
References
A Researcher's Guide to Difluoromethylating Reagents: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of the difluoromethyl (CF₂H) group into organic molecules is a critical tool for modulating their physicochemical and biological properties. This unique functional group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amine groups, often enhancing metabolic stability, membrane permeability, and binding affinity. The choice of difluoromethylating reagent is paramount, dictating the scope, efficiency, and cost of the synthesis.
This guide provides an objective, data-driven comparison of the most common classes of difluoromethylating reagents: nucleophilic, electrophilic, and radical. We present a cost-benefit analysis supported by experimental data to facilitate informed decision-making in your research and development endeavors.
At a Glance: Comparative Overview of Difluoromethylating Reagents
| Reagent Class | Key Examples | Mechanism | Typical Substrates | Key Advantages | Key Disadvantages |
| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF₂H), Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Acts as a "CF₂H⁻" synthon | Aldehydes, ketones, imines, alkyl halides | Well-established reactivity, good for carbonyl additions. | Often requires strong bases or activators; can have limited functional group tolerance. |
| Electrophilic | S-(Difluoromethyl)diarylsulfonium salts | Acts as a "CF₂H⁺" synthon or a difluorocarbene precursor | Electron-rich (hetero)arenes, thiols, phenols, amines | Effective for heteroatom difluoromethylation and electron-rich systems. | Can be expensive; substrate scope can be limited to nucleophilic partners. |
| Radical | Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) | Generates a CF₂H radical | Electron-deficient (hetero)arenes, alkenes | Excellent for late-stage C-H functionalization; mild reaction conditions; high functional group tolerance. | Can exhibit different regioselectivity compared to ionic methods; requires a radical initiator. |
Cost Analysis of Common Difluoromethylating Reagents
The cost of difluoromethylating reagents can vary significantly based on the supplier, purity, and scale. The following table provides an estimated cost comparison to aid in the financial planning of your synthetic route.
| Reagent | Class | Supplier Example | Price (USD) | Quantity | Estimated Cost per Gram (USD) |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic | Sigma-Aldrich | $217.50 | 1 mL (d ≈ 0.85 g/mL) | ~$255 |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Nucleophilic | Chem-Impex | $58.39 | 1 g | ~$58 |
| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Nucleophilic | Sigma-Aldrich | $76.75 | 1 g | ~$77 |
| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Nucleophilic | Thermo Scientific | $69.65 | 1 g | ~$70 |
| Zinc difluoromethanesulfinate (DFMS) | Radical | Sigma-Aldrich | $249.90 | 1 g | ~$250 |
| S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate* | Electrophilic | Sigma-Aldrich | $166.00 | 1 g | ~$166 |
*Price for a common electrophilic trifluoromethylating reagent is provided as a proxy due to the limited direct commercial availability and pricing for S-(difluoromethyl)diarylsulfonium salts.
Performance Comparison: Experimental Data
A direct head-to-head comparison of different difluoromethylating reagents on the same substrate under their respective optimized conditions is crucial for an objective evaluation. Below is a compilation of representative yields for the difluoromethylation of common scaffolds.
Table 1: Difluoromethylation of Carbonyl Compounds
| Substrate | Reagent (Class) | Conditions | Product | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | TMSCF₂H (Nucleophilic) | CsF (0.13 equiv), DMF, rt, 12 h | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | 91 | [Org. Lett. 2011, 13, 19, 5342-5345] |
| 4-Nitrobenzaldehyde | TMSCF₂H (Nucleophilic) | Schwesinger's superbase (20 mol%), THF, rt, 1 h | 2,2-Difluoro-1-(4-nitrophenyl)ethanol | 99 | [RSC Adv., 2016, 6, 79875-79879] |
| 4-Methylacetophenone | TMSCF₂Br (Carbene Source) | KFHF, CsCl, mechanochemical, 90 min | 1-(1-(4-Tolyl)ethoxy)-1,1-difluoromethane | 74 (NMR) | [Beilstein J. Org. Chem. 2024, 20, 2799-2806] |
Table 2: C-H Difluoromethylation of Heteroarenes
| Substrate | Reagent (Class) | Conditions | Product | Yield (%) | Reference |
| Caffeine | DFMS (Radical) | tBuOOH, TFA, CH₂Cl₂/H₂O, 23 °C | 8-(Difluoromethyl)caffeine | 80 | [J. Am. Chem. Soc. 2012, 134, 5, 2026–2029] |
| 4-Acetylpyridine | DFMS (Radical) | tBuOOH, TFA, CH₂Cl₂/H₂O, 23 °C | 2-(Difluoromethyl)-4-acetylpyridine | 51 | [J. Am. Chem. Soc. 2012, 134, 5, 2026–2029] |
| Quinoxalin-2(1H)-one | TMSCF₂H (Radical Source) | Ag₂CO₃, K₂S₂O₈, MeCN, 80 °C | 3-(Difluoromethyl)quinoxalin-2(1H)-one | 85 | [Chem. Sci., 2021, 12, 5929-5934] |
Experimental Workflow & Reagent Selection
Choosing the optimal difluoromethylating reagent depends on a variety of factors including the substrate's electronic properties, the presence of other functional groups, cost, and desired reaction type. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a difluoromethylating reagent.
Detailed Experimental Protocols
General Protocol for Nucleophilic Difluoromethylation of an Aldehyde with TMSCF₂H
This protocol is representative for the nucleophilic addition of a difluoromethyl group to a carbonyl compound.
Materials:
-
Aryl aldehyde (1.0 equiv)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H) (2.0 equiv)
-
Cesium fluoride (B91410) (CsF) (0.1-1.0 equiv), dried under vacuum before use
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous glassware and magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (e.g., 0.5 mmol) and cesium fluoride (e.g., 0.065 mmol, 0.13 equiv).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous DMF (e.g., 2.5 mL) via syringe.
-
Add TMSCF₂H (e.g., 1.0 mmol, 2.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired difluoromethyl alcohol.
General Protocol for Radical C-H Difluoromethylation of a Heteroarene with DFMS
This protocol is a general procedure for the direct C-H functionalization of electron-deficient heterocycles.
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (2.0-3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H₂O) (3.0-5.0 equiv)
-
Trifluoroacetic acid (TFA) (optional, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂) and Water (H₂O)
-
Glass vial with a magnetic stir bar
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add the heterocyclic substrate (e.g., 0.2 mmol) and DFMS (e.g., 0.4 mmol, 2.0 equiv).
-
Add a solvent mixture of CH₂Cl₂ and H₂O (e.g., 1:1 ratio, 2 mL total volume).
-
If the substrate is a weakly reactive amine, add TFA (e.g., 0.2 mmol, 1.0 equiv).
-
Add tert-butyl hydroperoxide (e.g., 0.6 mmol, 3.0 equiv) dropwise to the stirred suspension at room temperature (the reaction is often exothermic).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is typically run open to the air.
-
If the reaction has not gone to completion (as monitored by TLC or LC-MS), a second portion of DFMS (2.0 equiv) and tBuOOH (3.0 equiv) can be added to drive the reaction to completion.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the difluoromethylated heterocycle.[1]
General Protocol for Electrophilic Difluoromethylation of a Thiol with a Sulfonium Salt
This protocol describes the difluoromethylation of a nucleophilic sulfur atom using an electrophilic reagent, which often proceeds via a difluorocarbene intermediate.
Materials:
-
Thiophenol derivative (1.0 equiv)
-
S-(Difluoromethyl)diarylsulfonium salt (1.1-1.5 equiv)
-
Base (e.g., LiOH, K₂CO₃, or an organic base like DBU) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))
-
Anhydrous glassware and magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the thiophenol derivative (e.g., 0.2 mmol) and the S-(difluoromethyl)diarylsulfonium salt (e.g., 0.22 mmol, 1.1 equiv).
-
Add the anhydrous solvent (e.g., 2 mL) via syringe.
-
Add the base (e.g., LiOH, 0.24 mmol, 1.2 equiv) to the stirred solution at room temperature.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired aryl difluoromethyl sulfide.
Disclaimer: The provided protocols are general and may require optimization for specific substrates. Please consult the original literature and perform appropriate safety assessments before conducting any chemical reactions.
References
A Researcher's Guide to Validating the Purity of Synthesized Fluorinated Compounds
For researchers, scientists, and drug development professionals, establishing the purity of synthesized fluorinated compounds is a critical step that underpins the reliability of experimental data and the safety of potential therapeutic agents. The unique physicochemical properties conferred by fluorine atoms necessitate specialized analytical approaches. This guide provides a comparative overview of the most effective techniques for purity validation, complete with experimental protocols, quantitative data, and decision-making workflows to aid in method selection.
Core Analytical Techniques: A Comparative Overview
The three principal techniques for assessing the purity of fluorinated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different types of fluorinated molecules.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as a primary and powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift dispersion, which minimizes the likelihood of signal overlap, a common challenge in ¹H NMR.[1][2] This technique allows for direct quantification of a fluorinated analyte against a certified internal standard without the need for a reference standard of the compound itself, a significant advantage for novel molecules.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a high-sensitivity method ideal for volatile and thermally stable fluorinated compounds. It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. For polar or non-volatile fluorinated compounds, a derivatization step is often necessary to increase volatility.[4]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds.[4] Reversed-phase HPLC with a C18 column is a common starting point, though specialized fluorinated stationary phases can offer enhanced retention and selectivity for highly fluorinated molecules.[5]
Quantitative Data Summary
The following tables provide a summary of key performance parameters for each technique, offering a basis for comparison.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Parameter | ¹⁹F NMR | GC-MS | HPLC |
| Principle | Nuclear spin properties in a magnetic field | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection | Partitioning between a liquid mobile phase and a solid stationary phase, with various detection methods (e.g., UV) |
| Sample Type | Soluble fluorinated compounds | Volatile and thermally stable fluorinated compounds (derivatization may be required) | Non-volatile and thermally labile fluorinated compounds |
| Primary Advantage | Absolute quantification without a specific reference standard, high specificity for fluorine | High sensitivity and excellent for impurity identification | Broad applicability, robust, and reliable for routine quality control |
| Common Impurities Detected | Fluorinated isomers, byproducts, and degradation products | Volatile organic impurities, residual solvents, starting materials | Non-volatile impurities, isomers, degradation products |
| Typical Limit of Detection | ~0.06 g/100 g[1] | pg to ng level[6] | ng to µg level[6] |
| Precision (RSD) | < 2% | < 10% | < 5%[7] |
| Accuracy | 99-101%[8] | 90-110% (with appropriate internal standards) | 95-105%[9] |
Table 2: Typical Purity Analysis Results for a Fluorinated Pharmaceutical
| Analytical Method | Purity (%) | Impurity A (%) | Impurity B (%) |
| ¹⁹F NMR | 99.5 | 0.3 | 0.2 |
| HPLC | 99.6 | 0.25 | 0.15 |
| GC-MS (after derivatization) | 99.4 | 0.4 | 0.2 |
Note: Data is representative and will vary depending on the specific compound and method conditions.
Experimental Workflows and Decision Making
The selection of an appropriate analytical technique is crucial for obtaining accurate and reliable purity data. The following diagrams illustrate a general workflow for purity validation and a decision-making process to guide the selection of the most suitable method.
Signaling Pathway Context: The Importance of Purity
The purity of a fluorinated drug is paramount as impurities can alter its pharmacological activity and toxicity. For example, Sotorasib is a fluorinated inhibitor that targets a specific mutant (G12C) of the KRAS protein, a key component in the RAS-RAF-MEK-ERK signaling pathway that is often dysregulated in cancer.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key analytical techniques discussed.
Protocol 1: Purity Determination by ¹⁹F Quantitative NMR (qNMR)
This protocol describes the determination of the absolute purity of a fluorinated compound using a certified internal standard.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized fluorinated compound into a clean, dry NMR tube.
-
Accurately weigh and add a suitable, high-purity (≥99.5%) internal standard (e.g., trifluorotoluene or hexafluorobenzene) to the same NMR tube. The molar ratio of the internal standard to the analyte should be approximately 1:1 for optimal integration.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectral width is sufficient to encompass all fluorine signals from both the analyte and the internal standard.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate quantification. A delay of 20 seconds is often sufficient.[1]
-
Use a sufficient number of scans to achieve a high signal-to-noise ratio (>150:1) for the signals to be integrated.
-
Employ an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) which can affect signal integrals.[10]
3. Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Protocol 2: Purity Determination by HPLC
This protocol outlines a general reversed-phase HPLC method for the purity analysis of a non-volatile fluorinated compound.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized fluorinated compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
2. HPLC Conditions:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might be:
-
0-20 min: 20-80% B
-
20-25 min: 80-95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95-20% B
-
31-35 min: Hold at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the analyte's chromophore).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of all detected components in the chromatogram.
-
Calculate the purity of the main component by the area percent method:
Protocol 3: Purity Determination by GC-MS
This protocol is for the purity analysis of a volatile fluorinated compound or one that can be derivatized to become volatile.
1. Sample Preparation (with Derivatization):
-
For compounds with active hydrogens (e.g., alcohols, carboxylic acids), derivatization is necessary. A common method is silylation:
-
Dissolve ~1 mg of the sample in 0.5 mL of a dry, aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
For volatile compounds not requiring derivatization, dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
2. GC-MS Conditions:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5-10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-500 amu.
3. Data Analysis:
-
Identify the peak corresponding to the main compound by its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage in the total ion chromatogram (TIC).
-
Use the mass spectra of other peaks to identify potential impurities by searching against a mass spectral library (e.g., NIST).
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. inis.iaea.org [inis.iaea.org]
- 8. acgpubs.org [acgpubs.org]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Environmental Impact of Fluorination Methods
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties conferred by the C-F bond, such as enhanced metabolic stability and binding affinity, have led to a significant number of pharmaceuticals and agrochemicals containing fluorine.[1][2] However, traditional fluorination methods often rely on hazardous reagents and energy-intensive conditions, prompting a shift towards more sustainable and environmentally benign alternatives.[1][3] This guide provides an objective comparison of different fluorination methods, focusing on their environmental impact, supported by available data and detailed experimental workflows.
Logical Framework of Fluorination Methodologies
The landscape of fluorination chemistry can be broadly categorized into traditional and modern methods. Traditional approaches, while foundational, are often associated with significant environmental and safety concerns. In contrast, modern methods prioritize "green chemistry" principles, aiming to reduce waste, energy consumption, and the use of hazardous materials.[1]
Caption: Classification of fluorination methods and their key environmental attributes.
Comparative Analysis of Fluorinating Agents
The choice of the fluorinating agent is central to the environmental profile of a reaction. Traditional agents are often highly reactive and hazardous, whereas modern alternatives are designed for safety and ease of handling.[4]
| Fluorinating Agent | Common Applications | Green Advantages | Environmental/Safety Drawbacks |
| Elemental Fluorine (F₂) / HF | Halide exchange, C-H activation | Excellent atom economy.[4] | Highly toxic, corrosive, and hazardous; requires specialized handling.[4] |
| Swarts Reagents (e.g., SbF₃) | Halogen exchange (Halex) | Effective for producing compounds like Freons.[1] | Hazardous reagent; generates large amounts of HCl byproduct.[1] |
| N-F Reagents (e.g., Selectfluor®) | Electrophilic fluorination of carbonyls, aromatics, alkenes. | Safe, easy to handle, low toxicity.[4] | Derived from elemental fluorine, expensive, generates amine waste.[4] |
| Fluoride (B91410) Salts (KF, CsF) | Nucleophilic halide displacement (SN2). | Safe, easy to handle, excellent atom economy, few byproducts.[4] | Very hygroscopic, often requires anhydrous conditions for good reactivity.[4] |
| DAST / Deoxo-Fluor® | Conversion of alcohols to alkyl fluorides, carbonyls to difluorides. | Provides access to transformations that are otherwise difficult.[4] | Corrosive, can form explosive byproducts at high temperatures.[4] |
| Fluorinated Greenhouse Gases (e.g., CHF₃) | Nucleophilic trifluoromethylation. | Utilizes byproducts from Teflon production that would otherwise be disposed of.[4][5] | Fluoroform (CHF₃) is a very potent greenhouse gas.[4] ClCF₂H has a GWP of 1810.[6] |
Modern Methodologies for Greener Fluorination
Recent advances have focused on developing new synthetic strategies that mitigate the environmental impact of fluorination. These include flow chemistry, electrochemistry, and biocatalysis.
Continuous Flow Chemistry
Flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly when dealing with hazardous reagents or gaseous feedstocks.[5][7] By generating reactive species on demand, it minimizes waste and the risks associated with storing hazardous materials.[8] This technique is especially promising for utilizing fluorinated greenhouse gases as chemical feedstocks, turning potent environmental pollutants into valuable building blocks.[6][9]
Caption: A generalized workflow for continuous flow fluorination systems.
Electrochemical Fluorination
Electrosynthesis provides a powerful alternative to traditional redox chemistry, often avoiding the need for harsh chemical oxidants or reductants.[10] Electrochemical methods can generate reactive intermediates under controlled potentials, enabling the fluorination of electron-rich molecules.[11] When integrated into a flow system, this technique enhances safety and efficiency, allowing for the use of reagents like hydrofluoric acid with reduced risk.[12]
Biocatalysis
Nature's approach to C-F bond formation is exceptionally rare, making biocatalytic fluorination a significant challenge and a frontier in green chemistry.[13][14] The use of enzymes, such as fluorinases, allows for highly selective fluorination reactions under mild, aqueous conditions.[15] Directed evolution can be used to engineer enzymes to catalyze unnatural C-H fluorination with high activity and enantioselectivity, offering a sustainable route to valuable chiral organofluorine products.[13][16]
Experimental Protocols
Protocol 1: Traditional Batch Fluorination (Illustrative Halex Reaction)
This protocol is a generalized representation of a traditional Halogen Exchange (Halex) reaction, often used for aromatic fluorination.
-
Objective: To replace an activated chlorine or nitro group on an aromatic ring with fluorine using a fluoride salt.
-
Reagents & Equipment:
-
Activated aryl chloride/nitroarene (1.0 eq)
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (1.5 - 3.0 eq)
-
High-boiling point aprotic polar solvent (e.g., DMSO, DMF, Sulfolane)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) (optional, 0.1 eq)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
-
-
Procedure:
-
The reaction flask is flame-dried under vacuum and backfilled with an inert atmosphere.
-
Anhydrous KF (or CsF), the aryl halide, and the optional phase-transfer catalyst are added to the flask.
-
The anhydrous solvent is added via syringe.
-
The mixture is heated to a high temperature (typically 150-220 °C) with vigorous stirring.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically several hours to days).
-
Work-up: The reaction mixture is cooled to room temperature and poured into a large volume of water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
-
-
Environmental Considerations:
-
Solvents: Uses high-boiling, polar aprotic solvents that are difficult to remove and recycle.
-
Energy: Requires high temperatures for extended periods, leading to significant energy consumption.
-
Waste: Generates salt byproducts (e.g., KCl) and significant solvent waste from extraction and purification steps.
-
Protocol 2: Modern Continuous Flow C-H Fluorination (Based on Published Methods)
This protocol illustrates a modern approach using a continuous flow reactor, enhancing safety and efficiency.[8][12]
-
Objective: To achieve selective fluorination by generating a reactive fluorinating agent on-demand and immediately reacting it with a substrate in a continuous stream.
-
Reagents & Equipment:
-
Flow chemistry system (pumps, microreactor, back-pressure regulator).
-
Packed column of cesium fluoride (CsF).
-
Chlorinated precursor (e.g., (CF₃O)₂CO) in a suitable solvent (e.g., acetonitrile).
-
Substrate solution in the same solvent.
-
Aqueous base solution for in-line quenching.
-
-
Procedure:
-
System Setup: The flow chemistry system is assembled with two inlet lines. Line A contains the chlorinated precursor solution. Line B contains the substrate solution.
-
Reagent Generation: The precursor solution from Line A is pumped through the heated packed column of CsF. This generates a reactive trifluoromethylated anion species in situ.[8]
-
Reaction: The stream containing the reactive anion is immediately mixed with the substrate solution from Line B at a T-mixer just before entering a heated microreactor coil. The reaction occurs within minutes as the mixture flows through the coil.[8]
-
Quenching & Collection: The product stream exiting the reactor is mixed with an aqueous base solution for in-line quenching. This neutralized stream flows into a collection vessel. The product can often be isolated by simple phase separation or extraction.[12]
-
-
Environmental Considerations:
-
Safety: Hazardous reactive intermediates are generated and consumed on-demand in small volumes within a contained system, drastically improving safety.[7][8]
-
Efficiency: Reactions are often much faster (minutes vs. hours) and more efficient, leading to higher yields and less energy consumption.[12]
-
Waste: Reduces waste by improving yields and often simplifying work-up procedures, minimizing the need for large volumes of extraction solvents and chromatography materials.[8]
-
Conclusion
The field of fluorination chemistry is undergoing a critical transformation towards greater sustainability. While traditional methods remain relevant for certain industrial processes, their significant environmental drawbacks—including the use of hazardous reagents like HF and SbF₃, high energy consumption, and substantial waste generation—are driving the adoption of greener alternatives.[1][4] Modern methodologies such as continuous flow chemistry, electrosynthesis, and biocatalysis offer compelling advantages. They provide safer operating conditions, improve energy efficiency, reduce waste, and in some cases, enable the use of waste products like fluorinated greenhouse gases as valuable feedstocks.[5][9] For researchers and professionals in drug development, embracing these sustainable technologies is not only an environmental imperative but also a strategic advantage, enabling safer, more efficient, and scalable access to the novel fluorinated molecules that will define the future of medicine and materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. vapourtec.com [vapourtec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. project-miel.eu [project-miel.eu]
- 11. researchgate.net [researchgate.net]
- 12. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 13. Biocatalytic enantioselective C(sp3)-H fluorination enabled by directed evolution of non-haem iron enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Fluorinating Agents: Benchmarking Methyl Chlorodifluoroacetate Against Novel Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for optimizing drug-like properties. The choice of fluorinating agent is a critical decision that dictates the efficiency, substrate scope, and functional group tolerance of a given transformation. This guide provides an objective comparison of the performance of Methyl chlorodifluoroacetate with novel fluorinating agents, supported by experimental data to inform reagent selection in synthetic chemistry.
Introduction to Fluorinating Agents
Fluorine's unique properties, such as its high electronegativity and small atomic size, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The field of organofluorine chemistry has evolved from classical methods to the development of a diverse toolkit of modern fluorinating agents with improved safety and reactivity profiles.
This compound is a versatile reagent primarily used for the introduction of the difluoromethyl (-CF2H) group and for gem-difluorocyclopropanation.[3][4] It serves as a precursor to difluorocarbene (:CF2) upon thermal or base-induced decomposition.
Novel fluorinating agents can be broadly categorized into electrophilic and nucleophilic reagents.
-
Electrophilic Fluorinating Agents ("F+" donors): These reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are widely used for the fluorination of electron-rich centers like enolates and aromatic rings.[5][6] They are generally stable, crystalline solids, offering advantages in handling and safety compared to gaseous fluorine.[7]
-
Nucleophilic Fluorinating Agents ("F-" donors): Reagents like Diethylaminosulfur trifluoride (DAST) are primarily employed for deoxofluorination reactions, converting alcohols and carbonyl compounds into their fluorinated counterparts.[8][9]
Performance Comparison of Fluorinating Agents
The selection of an appropriate fluorinating agent is contingent on the specific transformation and the nature of the substrate. The following tables provide a comparative summary of the performance of this compound (via its sodium salt, SCDA) and representative novel fluorinating agents in key synthetic applications.
Table 1: Difluoromethylation of Heteroatoms
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Sodium Chlorodifluoroacetate (SCDA) | 4-Methoxythiophenol | 4-Methoxyphenyl difluoromethyl sulfide | 93 | [4] |
| Sodium Chlorodifluoroacetate (SCDA) | 1H-Indole | 1-(Difluoromethyl)-1H-indole | 75 | [4] |
| Bromo(difluoro)acetic acid / K₂CO₃ | Quinoline | N-(difluoromethyl)quinolin-1-ium | Not specified | [10] |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine / NaH | Imidazole | 1-(Difluoromethyl)-1H-imidazole | Not specified | [10] |
Table 2: gem-Difluorocyclopropanation of Alkenes
| Reagent | Substrate | Product | Yield (%) | Reference |
| Sodium Chlorodifluoroacetate (SCDA) | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 65 | [3] |
| TMSCF₃ / NaI | Styrene | 1,1-Difluoro-2-phenylcyclopropane | 85 | [3] |
| Dibromodifluoromethane / Zn | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | 78 | [3] |
Table 3: Electrophilic Fluorination of β-Ketoesters
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 95 | [6] |
| NFSI | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 82 | [11] |
| NFSI / Cs₂CO₃ | 2-Acetylcyclohexanone | 2-Acetyl-2-fluorocyclohexanone | 88 | [12] |
Table 4: Deoxofluorination of Alcohols
| Reagent | Substrate | Product | Yield (%) | Reference |
| DAST | Cyclohexanol | Fluorocyclohexane | 85-90 | [9] |
| Deoxo-Fluor | Cyclohexanol | Fluorocyclohexane | 92 | [9] |
| PyFluor | Geraniol | Geranyl fluoride | 85 | [9] |
Experimental Protocols
Detailed experimental procedures are essential for the successful and reproducible application of these fluorinating agents.
Protocol 1: Difluoromethylation of Thiols using Sodium Chlorodifluoroacetate (SCDA)
This protocol is adapted from Mehta, G.; Greaney, M. F. Org. Lett.2013 , 15 (19), 5044–5047.[4]
-
To an oven-dried screw-capped reaction vial containing a magnetic stir bar, add the thiol (0.5 mmol, 1.0 equiv), sodium chlorodifluoroacetate (1.0 mmol, 2.0 equiv), and potassium carbonate (0.75 mmol, 1.5 equiv).
-
Evacuate and backfill the vial with argon (3 cycles).
-
Add N,N-dimethylformamide (DMF, 3 mL) via syringe.
-
Seal the vial tightly and heat the reaction mixture to 95 °C with vigorous stirring for 8 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired difluoromethyl thioether.
Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This is a general procedure for the α-fluorination of 1,3-dicarbonyl compounds.
-
Dissolve the β-ketoester (1.0 mmol) in acetonitrile (B52724) (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Selectfluor® (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the α-fluoro-β-ketoester.
Protocol 3: gem-Difluorocyclopropanation using Sodium Chlorodifluoroacetate (SCDA)
This protocol is a general procedure for the difluorocyclopropanation of alkenes.[3]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alkene (1.0 equiv) and diglyme.
-
Add sodium chlorodifluoroacetate (2.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 180-190 °C) and maintain for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the gem-difluorocyclopropane.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Difluorocarbene Generation and Trapping
The utility of this compound and its corresponding sodium salt lies in its ability to generate difluorocarbene, a highly reactive intermediate. This intermediate can then be trapped by various nucleophiles or alkenes to form difluoromethylated products or gem-difluorocyclopropanes, respectively.
Caption: Generation of difluorocarbene from SCDA and subsequent trapping.
Experimental Workflow for N-Difluoromethylation of Heterocycles
The synthesis of N-difluoromethylated heterocycles is a crucial transformation in drug discovery. The following workflow illustrates a general procedure for this reaction.
Caption: A generalized experimental workflow for N-difluoromethylation.
Signaling Pathway of a Fluorinated Kinase Inhibitor
Fluorinated compounds often exhibit enhanced biological activity. For instance, fluorinated kinase inhibitors can show improved potency and selectivity. The diagram below depicts a simplified signaling pathway that can be targeted by such inhibitors.
Caption: Simplified PI3K/AKT signaling pathway targeted by a kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 12. sioc.cas.cn [sioc.cas.cn]
Safety Operating Guide
Safe Disposal of Methyl Chlorodifluoroacetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. Methyl chlorodifluoroacetate, a highly flammable and corrosive compound, requires stringent disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for its safe disposal, aligned with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][2][3] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
This compound is a lachrymator, meaning it can cause tearing, and is corrosive, capable of causing severe skin and eye burns.[1] It is also highly flammable, with vapors that can form explosive mixtures with air.[3] Therefore, all ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the handling area.[1][2][3][4] Use only non-sparking tools and explosion-proof equipment.[1][3][4]
Chemical Incompatibility
To prevent hazardous reactions, do not mix this compound with incompatible materials. These include:
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3][6] On-site treatment, such as neutralization, is not advised without a thorough understanding of the reaction kinetics and potential hazards.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical; glass or other resistant materials are suitable.
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[1][2][3]
2. Spill Management:
-
In the event of a spill, evacuate the area and remove all ignition sources.[3][4]
-
Ventilate the area.
-
Wear the appropriate PPE as described above.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][4] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[3][4]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Ensure all containers are properly labeled according to local, state, and federal regulations.
-
Follow all institutional and regulatory guidelines for hazardous waste disposal.
Summary of Key Data
For quick reference, the following table summarizes the critical safety and physical properties of this compound.
| Property | Value |
| CAS Number | 1514-87-0[3][4] |
| Molecular Formula | C3H3ClF2O2[4] |
| Flash Point | 19 °C (66.2 °F) - closed cup |
| Boiling Point | 79-81 °C |
| Density | 1.37 g/mL at 25 °C |
| UN Number | 2924[3] |
| Hazard Class | 3 (Flammable Liquid)[3] |
| Subsidiary Hazard | 8 (Corrosive)[3] |
Disposal Workflow
The logical steps for the proper disposal of this compound are illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
